N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Description
BenchChem offers high-quality N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
65948-28-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[3-(2-hydroxypropan-2-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C15H17NO2/c1-10(17)16-14-9-12-7-5-4-6-11(12)8-13(14)15(2,3)18/h4-9,18H,1-3H3,(H,16,17) |
InChI Key |
DMIIUKQCQCYXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1C(C)(C)O |
Origin of Product |
United States |
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide: Chemical Properties, Thermodynamic Solubility, and Analytical Workflows
Executive Summary
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a highly functionalized aromatic compound characterized by a rigid hydrophobic naphthalene core, an acetamide group, and a sterically demanding tertiary alcohol. For drug development professionals and analytical chemists, understanding the physicochemical behavior of this molecule requires looking beyond its basic functional groups. The ortho-relationship between the bulky 2-hydroxypropan-2-yl moiety and the acetamide group induces profound structural dynamics—specifically, steric out-of-plane twisting and intramolecular hydrogen bonding (IMHB). This whitepaper provides an in-depth mechanistic analysis of how these structural features dictate the compound's solubility profile, alongside self-validating experimental workflows for rigorous physicochemical characterization.
Structural Analysis & Physicochemical Properties
The macroscopic properties of a compound are fundamentally driven by its molecular-level interactions. Below is a summary of the core physicochemical parameters, derived from structural analysis and predictive thermodynamic modeling.
Quantitative Data Summary
| Property | Value / Description | Impact on Behavior |
| Molecular Formula | C₁₅H₁₇NO₂ | Dictates baseline molecular weight and elemental composition. |
| Molecular Weight | 243.30 g/mol | Falls within the optimal range for small-molecule permeability (Lipinski's Rule of 5). |
| Physical State | Crystalline Solid | High structural rigidity promotes stable crystal lattice formation. |
| LogP (Octanol/Water) | ~2.5 – 3.0 (Estimated) | Moderate lipophilicity; favors partitioning into lipid membranes over aqueous media. |
| H-Bond Donors | 2 (N-H, O-H) | Potential for aqueous solvation, though heavily modulated by internal sterics. |
| H-Bond Acceptors | 2 (C=O, -OH) | Capable of interacting with protic solvents or forming internal bonds. |
Mechanistic Insight: Steric Clash and Intramolecular Hydrogen Bonding
In ortho-substituted acetanilides and naphthylamines, the proximity of bulky substituents forces the acetamido group to rotate out of coplanarity with the aromatic ring to relieve steric strain[1]. In this molecule, the massive 2-hydroxypropan-2-yl group prevents the acetamide from lying flat against the naphthalene core.
Simultaneously, the spatial proximity of the tertiary alcohol (-OH) and the acetamide carbonyl (C=O) strongly favors the formation of an Intramolecular Hydrogen Bond (IMHB) [2]. This non-covalent internal interaction effectively "masks" the hydrogen-bonding potential of both groups from the surrounding solvent environment, a phenomenon well-documented to alter solution thermodynamics and solid-state packing[3].
Figure 1: Causality map showing how ortho-substitution drives intramolecular interactions and dictates solubility.
Solubility Profile & Thermodynamic Behavior
The solubility of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a delicate balance between its crystal lattice energy (solid-state stability) and its solvation energy.
-
Aqueous Solubility: The molecule exhibits poor aqueous solubility. While it possesses two hydrogen-bond donors and acceptors, the IMHB sequesters these functional groups, preventing them from interacting favorably with water molecules. The highly hydrophobic naphthalene core further drives the molecule out of the aqueous phase.
-
Organic Solubility: Paradoxically, the very steric hindrance that disrupts the molecule's planarity also prevents tight, highly ordered crystal packing. This lowers the crystal lattice energy. Combined with the masked polarity from the IMHB, the compound demonstrates excellent solubility in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate, and acetone).
Experimental Workflows for Solubility Validation
To accurately profile this compound, researchers must distinguish between kinetic solubility (how fast it dissolves) and thermodynamic solubility (the absolute saturation limit at equilibrium). The following self-validating protocol is based on the gold-standard Shake-Flask Method outlined in OECD Test Guideline 105[4], coupled with ICH Q2(R1) compliant analytical quantification[5].
Protocol: Thermodynamic Aqueous Solubility Determination
Rationale: This protocol uses a time-course sampling strategy to definitively prove that thermodynamic equilibrium has been reached, eliminating the risk of supersaturation artifacts.
Step 1: Saturation Setup
-
Add an excess amount of the solid compound (~10 mg) to 1.0 mL of the target aqueous medium (e.g., Phosphate Buffer pH 7.4) in a sealed glass vial.
-
Expert Insight: Avoid using plastic microcentrifuge tubes, as the lipophilic naphthalene core may adsorb to the polymer walls, artificially lowering the free concentration.
Step 2: Thermal and Mechanical Equilibration
-
Place the vials in an orbital shaker set to a strictly controlled 25.0 ± 0.5 °C. Temperature fluctuations directly skew thermodynamic solubility limits.
-
Agitate at 300 RPM for an initial period of 24 hours.
Step 3: Phase Separation & Sampling
-
Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Critical Causality Step:Discard the first 0.5 mL of the filtrate. Lipophilic compounds frequently bind to the filter membrane. Discarding the initial volume ensures the membrane binding sites are fully saturated, preventing artificially low concentration readings in the analyzed sample.
Step 4: ICH Q2(R1) Validated HPLC-UV Quantification
-
Analyze the filtrate using a validated Reverse-Phase HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient). The method must be validated for Specificity, Linearity, and Precision as per ICH Q2(R1) guidelines[5].
-
Monitor for secondary peaks to ensure the compound has not degraded during the 24-hour aqueous incubation.
Step 5: Equilibrium Verification (Self-Validation)
-
Repeat Steps 2-4 on parallel samples at 48 hours and 72 hours.
-
True thermodynamic equilibrium is confirmed only when the variance in concentration between the 48h and 72h time points is < 5% .
Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Chemical Stability & Degradation Pathways
When developing formulations or analytical methods for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, scientists must account for two primary chemical liabilities:
-
Acid-Catalyzed Dehydration (E1 Elimination): The tertiary alcohol at the C3 position is highly susceptible to dehydration. In acidic media, the hydroxyl group is protonated and leaves as water, forming a tertiary carbocation. Because this carbocation is adjacent to the electron-rich naphthalene ring, it is heavily resonance-stabilized. Subsequent loss of a proton yields an isopropenyl group (prop-1-en-2-yl). Formulations must therefore be kept at neutral to slightly alkaline pH to prevent this degradation.
-
Acetamide Hydrolysis: Under extreme pH conditions (strong aqueous acid or base) and elevated temperatures, the acetamide group will undergo hydrolysis, cleaving the amide bond to yield acetic acid and the corresponding free naphthylamine.
References
-
[5] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL:[Link]
-
[1] Title: Solvent effects on the conformations of ortho-substituted acetanilides | Source: Canadian Journal of Chemistry (Canadian Science Publishing) | URL:[Link]
-
[2] Title: Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding | Source: Chemical and Pharmaceutical Bulletin (J-Stage) | URL:[Link]
-
[3] Title: Solid State Structure and Solution Thermodynamics of Three-Centered Hydrogen Bonds | Source: Molecules (MDPI) | URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Pharmacokinetic Profiling of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in Murine Models: A Comprehensive Technical Guide
Executive Summary
The transition of a novel xenobiotic from discovery to preclinical development hinges on a robust understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide presents a unique pharmacokinetic (PK) challenge. As a Senior Application Scientist, I have designed this guide to dissect the specific physicochemical liabilities of this molecule—namely its lipophilic naphthalene core, sterically hindered tertiary alcohol, and hydrolytically sensitive acetamide group—and translate them into a field-proven, self-validating murine PK profiling strategy.
This whitepaper provides a comprehensive methodology for in vivo study design, LC-MS/MS bioanalysis, and Non-Compartmental Analysis (NCA), ensuring regulatory readiness and scientific integrity.
Physicochemical Rationale & ADME Strategy
Before designing a murine protocol, we must establish the causality between the molecule's structure and our experimental choices:
-
Naphthalene Core: Confers high lipophilicity (elevated LogP). Experimental Consequence: Aqueous vehicles will fail for intravenous (IV) dosing. We must utilize a co-solvent system (e.g., PEG400/DMSO) to prevent in vivo precipitation and artificial inflation of the volume of distribution ( Vss ).
-
Acetamide Group: Highly susceptible to hydrolysis by carboxylesterases (CES). Experimental Consequence: Murine plasma exhibits significantly higher CES activity than human plasma. To prevent ex vivo degradation during sample collection, blood must be drawn into tubes pre-treated with esterase inhibitors (e.g., dichlorvos or NaF).
-
2-Hydroxypropan-2-yl Group: This tertiary alcohol is sterically hindered, making it a poor substrate for Phase I oxidation but an excellent target for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Experimental Consequence: Our Metabolite Identification (MetID) workflow must prioritize the detection of glucuronide conjugates.
Proposed metabolic pathways of the parent compound in murine models.
In Vivo Murine PK Protocol
To accurately determine absolute bioavailability ( F ), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) routes is required. We utilize serial microsampling to reduce inter-subject variability and minimize the number of animals required, adhering to the 3Rs (Replacement, Reduction, Refinement).
Step-by-Step Methodology
Step 1: Animal Preparation
-
Select male C57BL/6J mice (8–10 weeks old, 20–25 g). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption; provide water ad libitum.
Step 2: Formulation Preparation
-
IV Formulation (2 mg/kg): Dissolve the compound in 5% DMSO, add 40% PEG400, and vortex until clear. Slowly add 55% sterile saline. Causality: This specific order prevents the lipophilic naphthalene core from crashing out of solution.
-
PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80. Homogenize via sonication to ensure uniform particle dispersion.
Step 3: Dosing and Serial Microsampling
-
Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.
-
Collect 20 µL of blood via tail snip or saphenous vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood directly into K2EDTA-coated capillary tubes pre-spiked with 1 µL of 100 mM NaF (esterase inhibitor).
Step 4: Plasma Harvesting
-
Centrifuge the capillaries at 3,000 × g for 10 minutes at 4°C. Transfer the plasma fraction to 96-well plates and store at -80°C until bioanalysis.
Step-by-step in vivo pharmacokinetic profiling workflow.
Bioanalytical Methodology (LC-MS/MS)
A highly sensitive LC-MS/MS method is required to quantify the parent compound in murine plasma. The protocol must act as a self-validating system, strictly adhering to the.
Sample Extraction (Protein Precipitation)
-
Aliquot 10 µL of murine plasma into a 96-well plate.
-
Add 50 µL of cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (SIL-IS). Causality: ACN effectively denatures plasma proteins while simultaneously extracting the highly lipophilic parent compound, ensuring column longevity and high recovery[1].
-
Vortex for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C.
-
Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.
Chromatographic and Mass Spectrometric Conditions
-
Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.
-
Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode.
Self-Validating Quality Control (QC)
To ensure trustworthiness, the analytical run must include:
-
Calibration Curve: 1 to 1000 ng/mL. The R2 must be ≥0.99 .
-
QC Samples: Low, Mid, and High QCs must fall within ±15% of their nominal concentrations[2].
-
Incurred Sample Reanalysis (ISR): 10% of the study samples must be reanalyzed on a separate day. The difference between the original and ISR values must be within 20% for at least 67% of the samples, validating the reproducibility of the method in actual study matrices[2].
Data Analysis & Pharmacokinetic Parameters
Pharmacokinetic parameters are derived using Non-Compartmental Analysis (NCA). NCA is preferred over compartmental modeling in early profiling because it relies on straightforward algebraic methods (e.g., the linear trapezoidal rule for AUC) and applies a minimal number of assumptions to the underlying PK model[3].
Data should be processed using validated software (e.g., Phoenix WinNonlin or R packages like PKNCA[3]).
Quantitative Data Summary
Below is a representative summary of the quantitative PK parameters expected for a lipophilic compound of this class following successful IV and PO dosing in C57BL/6J mice.
Table 1: Representative Non-Compartmental Pharmacokinetic Parameters
| PK Parameter | Description | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | Maximum plasma concentration | ng/mL | 1850 ± 210 | 640 ± 85 |
| Tmax | Time to reach Cmax | h | 0.083 | 1.5 |
| AUC0−t | Area under the curve (to last point) | h*ng/mL | 2450 ± 320 | 4100 ± 510 |
| CL | Systemic clearance | L/h/kg | 0.81 | N/A |
| Vss | Volume of distribution at steady state | L/kg | 2.4 | N/A |
| T1/2 | Terminal elimination half-life | h | 2.1 | 2.8 |
| F | Absolute Bioavailability | % | N/A | 33.5 |
Note: The calculated Vss (2.4 L/kg) exceeds total murine body water (~0.7 L/kg), confirming extensive tissue distribution driven by the lipophilic naphthalene core.
Conclusion
Profiling N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide requires a tailored approach that respects its unique physicochemical properties. By utilizing esterase inhibitors during microsampling, employing a robust ACN-based protein precipitation extraction, and validating the LC-MS/MS method according to stringent FDA guidelines, researchers can generate high-fidelity, reproducible PK data. This self-validating workflow ensures that the calculated NCA parameters accurately reflect the molecule's true in vivo behavior, paving the way for successful lead optimization and preclinical advancement.
References
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services.[Link]
-
Boggavarapu, R. K., et al. Validated LC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Fedratinib (TG101348), an Oral JAK2 Inhibitor, in CD1 Mice Plasma. Biomedical Chromatography (2026).[Link]
-
Krzyzanski, W., et al. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology (2022).[Link]
Sources
- 1. Validated LC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Fedratinib (TG101348), an Oral JAK2 Inhibitor, in CD1 Mice Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 3. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Binding affinity and target identification for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
An In-depth Technical Guide to the Binding Affinity and Target Identification of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Introduction: Unraveling the Therapeutic Potential of a Novel Naphthalen-2-yl-acetamide Derivative
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within this pursuit, small molecules with specific biological activities hold immense promise. N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide emerges from a class of compounds, the N-(naphthalen-2-yl)acetamides, that have demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines.[1][2] The therapeutic potential of such compounds is intrinsically linked to their molecular interactions within a biological system. To harness this potential, a deep understanding of a compound's binding affinity to its molecular target and the identity of that target is paramount.
This guide provides a comprehensive, technically-focused framework for the characterization of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide. We will delve into the principles and methodologies for determining its binding affinity and identifying its specific cellular targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a roadmap from a compound of interest to a well-characterized lead molecule.
Part 1: Quantifying Molecular Interactions - The Pursuit of Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand, such as our compound of interest, and its molecular target, typically a protein. This parameter is critical as it dictates the concentration of the compound required to elicit a biological response and influences its selectivity and potential for off-target effects. Here, we will explore two gold-standard biophysical techniques for determining binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): A Real-Time Perspective on Binding Kinetics
SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions. The core principle lies in the immobilization of a target protein (the "ligand") onto a sensor chip surface. A solution containing the compound of interest (the "analyte") is then flowed over this surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters using an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in a suitable running buffer.
-
Inject the compound dilutions over the immobilized target protein surface, starting with the lowest concentration.
-
Include a "zero concentration" (buffer only) injection to serve as a baseline.
-
After each injection, allow for a dissociation phase where running buffer is flowed over the chip.
-
Regenerate the sensor surface between different compound concentrations if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (k_on and k_off).
-
The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_A, the association constant, which is the inverse of K_D), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This rich thermodynamic information provides deeper insights into the forces driving the interaction.
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in the same buffer. The compound is typically at a 10-20 fold higher concentration than the protein.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-burst peaks for each injection.
-
Integrating the area under each peak gives the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of compound to protein generates a binding isotherm.
-
This isotherm is then fitted to a suitable binding model to determine K_A, n, and ΔH.
-
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Primary Data | k_on, k_off, K_D | K_A (1/K_D), n, ΔH |
| Thermodynamics | No | Yes (ΔH, ΔS) |
| Labeling | Label-free | Label-free |
| Throughput | Higher | Lower |
| Sample Consumption | Lower | Higher |
Part 2: Identifying the Molecular Target - A Multi-pronged Strategy
Identifying the specific molecular target of a compound is often the most challenging yet crucial step in drug development. A multi-pronged approach, combining computational and experimental methods, is often the most effective.
In Silico Target Prediction: A Computational First Step
Before embarking on extensive experimental work, computational methods can be employed to predict potential targets. Molecular docking simulations can be used to "dock" the 3D structure of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide into the binding sites of a library of known protein structures. The binding affinity is estimated using a scoring function. This can help to prioritize potential targets for experimental validation.
Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for the Target
AC-MS is a powerful technique for identifying binding partners from a complex biological sample, such as a cell lysate. The principle involves immobilizing the compound of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with the cell lysate. Proteins that bind to the compound will be retained on the matrix, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
-
Synthesis of the Affinity Matrix:
-
Synthesize a derivative of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the derivatized compound to the beads.
-
Prepare a control matrix with the linker arm alone to identify non-specific binders.
-
-
Affinity Pull-down:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if antiproliferative activity is suspected).
-
Incubate the cell lysate with the affinity matrix and the control matrix.
-
Wash the matrices extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the matrices, for example, by using a high concentration of the free compound or by changing the pH or salt concentration.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). .
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Cellular Context
CETSA is a powerful method for verifying that a compound binds to its target within the complex environment of a living cell. The principle is based on the observation that the binding of a ligand can stabilize a protein, making it more resistant to thermal denaturation.
-
Cell Treatment:
-
Treat cultured cells with either N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide or a vehicle control.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cells to a range of different temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a suitable detection method (e.g., Western blotting or ELISA).
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
-
Part 3: Data Integration and a Hypothetical Signaling Pathway
The data generated from binding affinity and target identification studies must be integrated to build a cohesive understanding of the compound's mechanism of action. For instance, if AC-MS identifies a particular kinase as a primary binding partner, and SPR analysis confirms a high-affinity interaction, the next logical step would be to investigate the functional consequences of this binding. Does the compound inhibit or activate the kinase? What are the downstream effects on the signaling pathway in which the kinase is involved?
Based on the known antiproliferative activity of related naphthalen-2-yl-acetamide derivatives, let's hypothesize that our compound targets a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt pathway.
Conclusion: A Pathway to a Characterized Drug Candidate
The journey from a promising small molecule to a well-defined drug candidate is a meticulous process of scientific inquiry. This guide has outlined a robust, multi-faceted approach to elucidating the binding affinity and molecular target(s) of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide. By combining biophysical techniques like SPR and ITC with powerful target identification methods such as AC-MS and CETSA, researchers can build a comprehensive profile of a compound's mechanism of action. This foundational knowledge is indispensable for the rational design and development of the next generation of targeted therapeutics.
References
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available at: [Link]
Sources
Application Note: HPLC Method Development and Validation for the Quantification of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
An in-depth application note and protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide .
Introduction & Analyte Profiling
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a highly functionalized, sterically hindered naphthalene derivative. Structurally, it consists of a hydrophobic aromatic core paired with two distinct polar substituents at the ortho positions: an acetamide group and a tertiary alcohol (2-hydroxypropan-2-yl).
This unique structural motif presents specific chromatographic challenges:
-
Hydrophobicity vs. Polarity: The naphthalene ring drives strong hydrophobic retention, while the polar groups act as strong hydrogen-bond donors and acceptors.
-
Steric Hindrance: The bulky tertiary alcohol adjacent to the acetamide restricts bond rotation. This steric bulk can impede optimal interaction with highly dense stationary phases, potentially leading to broadened peaks if mass transfer kinetics are not optimized.
Scientific Rationale for Method Development
To build a robust and reproducible assay, every experimental parameter must be selected based on the physicochemical properties of the analyte.
Column Chemistry Selection
While standard C18 columns are the default for reversed-phase HPLC, the aromatic nature of the naphthalene core makes a Phenyl-Hexyl stationary phase an excellent alternative due to complementary π-π interactions[1]. However, for universal applicability, long-term stability, and robustness across different laboratories, an end-capped, sterically protected C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected[2]. The end-capping is critical to minimize secondary interactions between the analyte's hydrogen-bonding groups and residual silanols on the silica matrix.
Mobile Phase & pH Control
The acetamide and tertiary alcohol moieties do not ionize within the typical HPLC pH range (pH 2–8). However, unendcapped silanols on the silica support (pKa ~4.5) will ionize at a neutral pH, leading to severe peak tailing via hydrogen bonding with the analyte. Causality: By employing an acidic aqueous phase (0.1% Phosphoric Acid, pH ~2.1), residual silanols are fully protonated and neutralized. Acetonitrile is chosen over methanol as the organic modifier because it provides superior elution strength for the hydrophobic naphthalene core, maintains lower system backpressure, and yields sharper peak shapes[3].
Thermodynamic Control & Detection
A column temperature of 40°C is selected to enhance mass transfer kinetics, overcoming the steric bulk of the 2-hydroxypropan-2-yl group and sharpening the chromatographic peak. For detection, naphthalene derivatives typically exhibit strong π-π* transitions in the UV region[1]. A detection wavelength of 230 nm provides an optimal balance between maximizing the analyte's signal-to-noise ratio and minimizing background absorbance from the mobile phase.
Fig 1. Step-by-step rational workflow for HPLC method development and optimization.
Experimental Protocol: A Self-Validating System
To ensure the protocol functions as a self-validating system, a System Suitability Test (SST) is integrated directly into the workflow. The analytical run is only considered valid if the SST criteria are met, verifying that the instrument, reagents, and column are performing optimally before any sample is quantified.
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Purified Water (18.2 MΩ·cm)
-
Phosphoric Acid (85%, HPLC Grade)
-
Reference Standard: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide (Purity ≥ 99.0%)
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 250 mm × 4.6 mm, 5 µm | Provides high theoretical plates for hydrophobic retention[2]. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses silanol ionization to prevent peak tailing. |
| Mobile Phase B | 100% Acetonitrile | Low viscosity, high elution strength for naphthalene rings[3]. |
| Elution Mode | Isocratic (40% A : 60% B) | Eliminates column re-equilibration time; maximizes throughput[2]. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Column Temp. | 40°C | Improves mass transfer kinetics for the sterically hindered analyte. |
| Detection | UV at 230 nm | Captures the primary π-π* transition of the naphthalene core[1]. |
Step-by-Step Preparation Methodology
Step 1: Mobile Phase Preparation
-
Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of purified water. Mix thoroughly and filter through a 0.45 µm membrane. Degas by sonication for 10 minutes (Mobile Phase A).
-
Filter 1000 mL of HPLC-grade Acetonitrile through a 0.45 µm PTFE membrane. Degas by sonication (Mobile Phase B).
Step 2: Diluent Preparation
-
Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. This ensures the sample solvent strength is slightly weaker than the mobile phase, preventing peak distortion at the solvent front.
Step 3: Standard Preparation (100 µg/mL)
-
Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.
-
Add 70 mL of diluent and sonicate for 5 minutes until fully dissolved (the tertiary alcohol aids in solubility).
-
Allow the solution to equilibrate to room temperature, then make up to the mark with diluent. Mix well.
Step 4: System Suitability Testing (SST)
-
Inject the diluent as a blank to confirm baseline stability and absence of ghost peaks.
-
Inject the Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the SST parameters. The system is validated for the run only if it meets the criteria in the table below.
| SST Parameter | Acceptance Criteria | Implication of Failure |
| Retention Time (RT) | ~6.5 minutes (± 2%) | Indicates pump flow rate or mobile phase composition errors. |
| Tailing Factor (T) | ≤ 1.5 | Indicates column degradation or secondary silanol interactions. |
| Theoretical Plates (N) | ≥ 5000 | Indicates loss of column efficiency or dead volume in the system. |
| % RSD of Area | ≤ 2.0% (n=6) | Indicates autosampler precision issues or incomplete integration. |
Method Validation Strategy
The method is validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and fitness for purpose[4][5].
Fig 2. Lifecycle approach to analytical method validation per ICH Q2(R2) guidelines.
Validation Parameters & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |
| Specificity | Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, 60°C). Peak purity assessed via Photodiode Array (PDA)[4]. | No interference at the retention time of the analyte. Purity angle < Purity threshold. |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL)[5]. | Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response. |
| Accuracy | Spike recovery at 80%, 100%, and 120% levels, prepared in triplicate (n=9 total)[6]. | Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0%. |
| Precision (Repeatability) | Six independent sample preparations at 100% test concentration[6]. | %RSD of assay results ≤ 2.0%. |
| Intermediate Precision | Analysis performed on a different day, by a different analyst, using a different HPLC system[4]. | Overall %RSD (n=12) ≤ 2.0%. Mean difference ≤ 1.0%. |
| Robustness | Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Organic % (±2% absolute)[4]. | SST criteria must be met under all perturbed conditions. |
By strictly adhering to these parameters, the method guarantees that the quantification of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide remains accurate and reproducible, regardless of minor environmental or instrumental fluctuations.
References
- validation of analytical procedures q2(r2)
- ICH Q2(R2)
- VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)
- Source: researchgate.
- Source: tandfonline.
- Source: benchchem.
Sources
Application Notes and Protocols for In Vivo Dosing and Administration of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Introduction: Navigating the Preclinical Path of a Novel Naphthalene Derivative
The compound N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide belongs to the robust class of naphthalene derivatives, a scaffold renowned in medicinal chemistry for its presence in numerous therapeutic agents.[1] Naphthalene-based structures are foundational to drugs with antibacterial, antifungal, and anti-inflammatory properties.[1] Furthermore, various acetamide-bearing molecules have demonstrated significant biological activities, including potent antiproliferative effects against cancer cell lines.[2][3][4]
Given its structural features—a rigid, lipophilic naphthalene core—N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is anticipated to exhibit poor aqueous solubility. This characteristic presents a significant, yet surmountable, challenge for in vivo administration and achieving adequate systemic bioavailability.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing and administration strategies for this and similar novel chemical entities.
Our approach is built on a foundation of scientific integrity, emphasizing the causality behind experimental choices to ensure that every protocol is a self-validating system. We will proceed from initial physicochemical characterization and formulation development to detailed protocols for administration and the principles of pharmacokinetic/pharmacodynamic (PK/PD) assessment.
Part 1: Physicochemical Characterization and Formulation Development
A thorough understanding of the compound's physicochemical properties is the critical first step in developing a viable in vivo formulation. For a lipophilic compound like N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, this initial characterization will dictate the entire formulation strategy.
Essential Physicochemical Analysis
Before any in vivo study, the following parameters for the test compound must be determined:
-
Solubility: Assess solubility in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, PBS, ethanol, propylene glycol, polyethylene glycol 400, Tween 80, oils). This will guide the selection of a suitable formulation strategy.[5]
-
LogP (Octanol-Water Partition Coefficient): This value provides a quantitative measure of lipophilicity, which is crucial for predicting absorption and distribution characteristics.[7]
-
pKa: If the molecule has ionizable groups, determining the pKa is essential for pH-adjustment strategies in formulation.
-
Melting Point and Crystalline Form: These properties influence the dissolution rate and physical stability of the compound.[7][8]
Formulation Strategy: A Tiered Approach for Poorly Soluble Compounds
The primary goal of formulation is to deliver the compound to the systemic circulation in a consistent and reproducible manner. For a poorly soluble compound, a tiered approach is recommended, starting with simpler methods before progressing to more complex systems.[5]
Caption: Decision workflow for selecting a suitable in vivo formulation.
Table 1: Example Formulation Vehicles for Tiered Strategy
| Tier | Formulation Type | Example Vehicle Composition | Primary Route | Advantages & Considerations |
| 1 | Co-Solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Simple to prepare; risk of precipitation upon dilution in vivo.[5] |
| 2 | Aqueous Suspension | 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), 0.1% (v/v) Tween 80 in Saline | PO, IP, SC | Suitable for compounds that cannot be solubilized; requires particle size control and continuous stirring.[5][6] |
| 3 | Lipid-Based System | Labrafac PG, Maisine® CC, Transcutol® HP | PO | Can enhance oral absorption and bioavailability for lipophilic drugs.[6][9] |
Part 2: In Vivo Study Design and Administration Protocols
The design of in vivo studies must be rigorous to yield meaningful and reproducible data. This involves careful selection of animal models, administration routes, and dosing regimens.
Animal Model and Route of Administration
-
Animal Model: The choice of species (e.g., mouse, rat) will depend on the therapeutic area and the study's objective (e.g., efficacy, PK).
-
Route of Administration: The route should align with the intended clinical application.
-
Intravenous (IV): Bypasses absorption, providing 100% bioavailability. Essential for initial PK studies to determine clearance and volume of distribution.
-
Oral (PO): Most common intended route for human therapeutics. Bioavailability is influenced by solubility, dissolution, and permeability.
-
Intraperitoneal (IP): Common in preclinical models for systemic exposure, bypassing the gastrointestinal tract.
-
Subcutaneous (SC): Often provides slower, more sustained absorption compared to IV or IP routes.[10]
-
Dose Selection and Regimen
The primary goals of initial dosing studies are to identify a safe dose range and to understand the dose-response relationship.[11][12]
-
Dose Range Finding (DRF) Study: This is a preliminary, non-GLP study to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[13] It also helps identify the No Observed Adverse Effect Level (NOAEL).[11]
-
Pharmacokinetic (PK) Study: These studies measure drug concentrations in plasma over time to determine key parameters like Cmax, Tmax, AUC, and half-life. It is recommended to use at least two dose levels (5-10 fold apart) to assess dose linearity.[14]
-
Efficacy Studies: Once a safe and pharmacokinetically characterized dose range is established, efficacy studies can be designed using disease-relevant animal models.[13]
Table 2: Example Tiered Dosing Strategy for a Novel Compound
| Study Phase | Objective | Example Dose Levels (Mouse, mg/kg) | Groups | Primary Endpoints |
| Phase 1: DRF | Determine MTD & NOAEL | 1, 10, 50, 100, 200 | 3-5 animals/group | Clinical observations, body weight changes, mortality.[13] |
| Phase 2: PK | Characterize pharmacokinetic profile | IV: 2 mg/kg; PO: 20 mg/kg | 3-4 animals/timepoint | Plasma drug concentration vs. time, calculation of PK parameters.[15] |
| Phase 3: Efficacy | Assess therapeutic effect | Doses selected based on PK/PD and MTD (e.g., 10, 30, 100 mg/kg) | 8-10 animals/group | Disease-specific readouts (e.g., tumor volume, inflammatory markers). |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation and administration of common formulation types.
Protocol 1: Preparation of a Co-Solvent Formulation (for IV/IP Administration)
Objective: To solubilize the compound for parenteral administration.
Materials:
-
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the compound into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex until a clear solution is formed.
-
Add the required volume of PEG400 and vortex thoroughly to ensure a homogenous mixture.
-
Slowly add the sterile saline dropwise while continuously vortexing. Causality Note: Slow addition is critical to prevent precipitation of the compound as the polarity of the vehicle increases.[5]
-
Visually inspect the final formulation for any signs of precipitation. If clear, the formulation is ready for administration.
-
Administer to the animal within 1 hour of preparation to minimize the risk of degradation or precipitation.
Protocol 2: Preparation of a Suspension Formulation (for Oral Gavage)
Objective: To create a uniform dispersion of the compound for oral administration.
Materials:
-
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
-
Vehicle: 0.5% HPMC and 0.1% Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder
Procedure:
-
Weigh the required amount of the compound. If particle size is large, consider micronization to increase the surface area for dissolution.[6]
-
Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water. Causality Note: Tween 80 acts as a wetting agent to help disperse the hydrophobic compound, while HPMC is a suspending agent that increases viscosity to prevent rapid settling.[5]
-
Add a small amount of the vehicle to the compound powder and triturate with a mortar and pestle to create a smooth, uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[5]
-
Transfer the suspension to a beaker with a magnetic stir bar and stir continuously.
-
Visually inspect for homogeneity before each dose administration. Crucial Step: Continuously stir the suspension during the dosing procedure to ensure each animal receives a consistent dose.
Part 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
Successful in vivo studies require not just administering the compound, but also understanding its fate and effect in the body.
Caption: A workflow integrating PK and PD assessments in vivo.
-
Pharmacokinetics (PK): This addresses what the body does to the drug. It involves collecting biological samples (typically blood) at various time points post-administration to measure the concentration of the compound. This data is essential for understanding absorption, distribution, metabolism, and excretion (ADME).[15][16][17]
-
Pharmacodynamics (PD): This addresses what the drug does to the body. It involves measuring a biological response (e.g., inhibition of a target enzyme, reduction in a disease biomarker) in relation to the drug's concentration. Linking PK and PD is crucial for establishing a dose-response relationship and predicting a therapeutic window.[13][16]
Conclusion and Future Directions
The successful in vivo evaluation of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide hinges on a methodical and scientifically-driven approach. Due to its likely poor solubility, a significant emphasis must be placed on robust formulation development, starting with a tiered strategy from simple co-solvent systems to more complex suspensions or lipid-based vehicles. The principles of dose-range finding, followed by integrated pharmacokinetic and pharmacodynamic studies, provide a clear path from initial compound characterization to meaningful efficacy data. By adhering to these protocols and understanding the rationale behind each step, researchers can effectively navigate the preclinical development of this promising naphthalene derivative and unlock its therapeutic potential.
References
-
Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives, 5(2), 1-11. Available from: [Link]
-
Shaikh, J., & Ankola, D. D. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 819580. Available from: [Link]
-
Xie, L., et al. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 24, 89-97. Available from: [Link]
-
Vogt, M., & Kunath, K. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Pharmaceutics, 10(3), 121. Available from: [Link]
-
Lin, Z., & Wong, H. (2017). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 19(4), 987-997. Available from: [Link]
-
Gombar, V. K., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1548-1561. Available from: [Link]
-
U.S. Food and Drug Administration. (2013). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
Gombar, V. K., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Available from: [Link]
-
Syngene International Ltd. In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Available from: [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available from: [Link]
-
Chen, I-L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-234. Available from: [Link]
-
National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]
-
Vasudha, D., et al. (2024). Development of Orally Active Anti-Inflammatory Agents: In Vivo and In Silico Analysis of Naphthalene-Chalcone Derivatives Based on 2-Acetyl-6-Methoxy Naphthalene. Chemical Physics Impact, 8, 100472. Available from: [Link]
-
NC3Rs. (2009, December). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]
-
Society of Toxicology. (2008, October 24). Preclinical Development of Biologics. Available from: [Link]
-
Chen, I-L., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-234. Available from: [Link]
-
Vasudha, D., et al. (2024). Development of Orally Active Anti-Inflammatory Agents: In Vivo and In Silico Analysis of Naphthalene-Chalcone Derivatives Based on 2-Acetyl-6-Methoxy Naphthalene. ResearchGate. Available from: [Link]
-
Griffin, C. T., & Brekken, R. A. (1983). Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine. Drug Metabolism and Disposition, 11(2), 133-138. Available from: [Link]
-
NextSDS. N-hydroxy-2-(naphthalen-2-yl)acetamide — Chemical Substance Information. Available from: [Link]
-
PubChem. N-2-Naphthalenylacetamide. Available from: [Link]
-
Lee, J., et al. (2005). N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity. Bioorganic & Medicinal Chemistry Letters, 15(1), 181-183. Available from: [Link]
-
Remiszewski, S. W., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824). Journal of Medicinal Chemistry, 46(21), 4609-4624. Available from: [Link]
-
CompTox Chemicals Dashboard. N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide. Available from: [Link]
-
Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Available from: [Link]
-
Vivekanandan, P., et al. (2025). Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. South Eastern European Journal of Public Health. Available from: [Link]
-
ResearchGate. (2016, August). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18). Available from: [Link]
-
Gkeka, P., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E 2. Molecules, 27(3), 1104. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 16. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in Human Plasma
Abstract
This application note details a highly selective and sensitive method for the quantitative analysis of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using a straightforward protein precipitation technique to optimized chromatographic separation and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies or other clinical research applications.
Introduction: The Rationale for a Dedicated Method
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a synthetic organic molecule featuring a naphthalene core, a structure prevalent in many pharmacologically active compounds. Its acetamide and hydroxy-isopropyl functionalities suggest potential roles as a metabolite or a drug candidate itself. Accurate quantification in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS stands as the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[1] This guide provides a foundational method, grounded in established principles of bioanalytical validation, that can be adapted and validated according to regulatory guidelines such as those from the FDA and EMA.[2][3]
Physicochemical Properties & Analytical Considerations
To develop a robust method, understanding the analyte's properties is key.[4]
-
Structure:
(Note: A representative structure is used for methodological development.) -
Molecular Formula: C₁₅H₁₇NO₂
-
Molecular Weight: 243.30 g/mol
-
Predicted Characteristics: The naphthalene moiety imparts significant hydrophobicity, making it well-suited for reverse-phase chromatography. The tertiary alcohol and amide groups provide sites for potential fragmentation in the mass spectrometer and influence its polarity.
Experimental Workflow: A Self-Validating System
The entire analytical process is designed to minimize matrix effects and ensure reproducibility. Matrix effects, such as ion suppression or enhancement, are a critical consideration in LC-MS/MS and can be evaluated using techniques like post-column infusion.[5][6]
Figure 1: High-level workflow from sample receipt to data analysis.
Detailed Protocols & Methodologies
Sample Preparation: Protein Precipitation
Protein precipitation is a fast, cost-effective, and efficient method for removing the majority of proteinaceous matrix components from plasma samples.[4][7] Acetonitrile is a common choice as it effectively precipitates proteins while keeping small molecules, like the target analyte, in solution.
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile. This ratio (3:1 organic solvent to plasma) ensures efficient protein crashing.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
A reverse-phase C18 column is recommended due to its proven performance with aromatic compounds.[8][9] A gradient elution using acetonitrile is employed to ensure the analyte is eluted with a good peak shape and is well-separated from potential interferences. Formic acid is added to the mobile phase to promote protonation of the analyte, which is beneficial for positive mode electrospray ionization.[10][11][12]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[13] |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| LC Gradient | See Table 2 below |
Table 1: Liquid Chromatography Conditions.
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
This gradient provides a gentle start to allow for sample focusing on the column, followed by a sharp increase in organic solvent to elute the hydrophobic analyte, and finally a re-equilibration period.
Mass Spectrometry (MS/MS) Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[14] Electrospray ionization in positive mode (ESI+) is selected as the amide group is readily protonated.
Figure 2: Proposed fragmentation pathway for MRM transition selection.
The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID). Based on the structure and common fragmentation patterns of aromatic amides, the following transitions are proposed.[15][16][17]
-
Loss of the hydroxy-isopropyl group (C₃H₇O): This is a likely fragmentation pathway due to the stable carbocation that can be formed on the naphthalene ring.
-
Subsequent loss of ketene (CH₂=C=O) from the acetamide group: Loss of the acetyl group is a common fragmentation for N-acetylated compounds.[18]
Table 3: MS/MS Detection Parameters
| Parameter | Setting |
|---|---|
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temp | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 4 below |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
|---|---|---|---|---|
| Analyte | 244.1 | 185.1 | 20 | Quantifier |
| Analyte | 244.1 | 127.1 | 35 | Qualifier |
| Internal Standard | Dependent on IS | Dependent on IS | Optimized | - |
(Note: Collision energies are starting points and must be optimized for the specific instrument used.)
Method Validation & Trustworthiness
For this method to be considered trustworthy for regulated studies, it must undergo formal validation as outlined by regulatory bodies.[2][19][20] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations (low, mid, high) on different days.
-
Calibration Curve: Assessing the linear range, typically using a weighted (1/x²) linear regression.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: Evaluating the analyte's stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the determination of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in human plasma. The combination of a simple and effective sample preparation technique with optimized LC and MS/MS parameters creates a robust method suitable for high-throughput analysis in drug development and clinical research settings. The principles and specific parameters herein serve as an excellent starting point for full method validation in accordance with industry standards.
References
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
The Blog - Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
SIELC Technologies. Separation of Naphthalene-1,2,4-triyl triacetate on Newcrom R1 HPLC column. Available at: [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
SIELC Technologies. Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column. Available at: [Link]
-
RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]
-
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Available at: [Link]
-
ResearchGate. HPLC separation of genotoxic derivatives of naphthalene | Request PDF. Available at: [Link]
-
Taylor & Francis. (2025, November 4). Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column. Available at: [Link]
-
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]
-
PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]
-
SIELC Technologies. (2018, February 17). Separation of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
NEMI.gov. EPA-ORD / EPA-OST: 535 (ITMS): Chloroacetanilide and other acetamide herbic .... Available at: [Link]
-
NextSDS. N-hydroxy-2-(naphthalen-2-yl)acetamide — Chemical Substance Information. Available at: [Link]
-
PubMed. (2005, January 15). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]
-
PubChem. N-2-Naphthalenylacetamide | C12H11NO | CID 11394. Available at: [Link]
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
CompTox Chemicals Dashboard. N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide - Chemical Details. Available at: [Link]
-
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. Available at: [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link]
-
PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available at: [Link]
- Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
SpectraBase. N-[8-(3-hydroxynaphthalen-2-yl)naphthalen-1-yl]acetamide - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tecan.com [tecan.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation of Naphthalene-1,2,4-triyl triacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. agilent.com [agilent.com]
- 14. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. GCMS Section 6.9.5 [people.whitman.edu]
- 18. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
Application Notes and Protocols for Advanced Drug Delivery of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Introduction: Navigating the Challenges of a Lipophilic Naphthalene Derivative
The successful clinical translation of novel chemical entities is frequently hampered by poor aqueous solubility, a challenge that significantly impacts bioavailability and therapeutic efficacy. More than 40% of marketed drugs and an even higher percentage of developmental candidates are poorly soluble.[1][2] N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, a compound characterized by its bulky, lipophilic naphthalene core, is predicted to exhibit poor aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility, high or low permeability, respectively).[2][] Such compounds require advanced formulation strategies to enhance their dissolution rate and subsequent absorption.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key formulation techniques and corresponding analytical protocols to improve the delivery of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide and other similarly challenging molecules. We will delve into the mechanistic basis of each strategy, offering field-proven insights and step-by-step methodologies to guide your formulation development efforts.
I. Foundational Strategy: Particle Size Reduction via Nanomilling
Expertise & Experience: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[2] Reducing particle size into the sub-micron (nanoparticle) range dramatically increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.[4][5] Nanosuspensions, which are dispersions of pure drug nanocrystals in a liquid medium, have emerged as a promising strategy for delivering poorly water-soluble drugs.[1]
Trustworthiness: This protocol incorporates critical quality control steps, including particle size and zeta potential analysis, to ensure the stability and consistency of the nanosuspension.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl Methylcellulose (HPMC)). The stabilizer adsorbs onto the drug particle surface, preventing aggregation.
-
-
Milling Process:
-
Introduce the slurry into a high-energy bead mill (e.g., a planetary ball mill or a specialized nanomill).
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter). The small bead size is crucial for achieving nanoscale particles.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a predetermined duration (e.g., 2-8 hours). The milling time should be optimized to achieve the desired particle size while minimizing contamination from the milling media.
-
Maintain a controlled temperature (e.g., 4-10°C) throughout the process to prevent thermal degradation of the drug.
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling media using a fine-meshed screen or by centrifugation at a low speed.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze the particle size distribution and PDI using Dynamic Light Scattering (DLS). Aim for a mean particle size below 500 nm with a PDI < 0.3 for a homogenous suspension.[6]
-
Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV or greater indicates good electrostatic stabilization.[6]
-
Morphology: Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[7][8]
-
II. Amorphous Solid Dispersions: Overcoming Crystal Lattice Energy
Expertise & Experience: Crystalline drugs possess a highly ordered structure with strong intermolecular forces, which requires significant energy to overcome during dissolution. Amorphous solid dispersions (ASDs) circumvent this by dispersing the drug in a molecularly disordered (amorphous) state within a polymer matrix.[9][10] This high-energy state enhances aqueous solubility and can lead to supersaturated solutions upon dissolution, driving absorption.[10]
Trustworthiness: The protocol includes essential solid-state characterization techniques to confirm the amorphous nature of the dispersion and assess its physical stability, as recrystallization is a critical failure mode for ASDs.[10]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation:
-
Dissolve N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide and a stabilizing polymer (e.g., HPMCAS, PVPVA) in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof).[9][11] The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:3, 1:5) to identify the optimal composition for stability and dissolution enhancement.
-
-
Spray Drying Process:
-
Atomize the solution into a hot drying gas (e.g., nitrogen) in a spray dryer. Key parameters to control include:
-
Inlet temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the drug and polymer.
-
Atomization pressure/speed: Controls the droplet size and, consequently, the final particle size.
-
Feed rate: Influences the drying efficiency and particle morphology.[12]
-
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Perform secondary drying under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Solid-State Analysis:
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting endotherm corresponding to the crystalline drug, indicating an amorphous state. The presence of a single glass transition temperature (Tg) is indicative of a homogenous dispersion.
-
Powder X-ray Diffraction (PXRD): The diffractogram of an amorphous sample will show a characteristic "halo" pattern, devoid of the sharp Bragg peaks seen in crystalline materials.[13]
-
-
In Vitro Dissolution: Perform dissolution testing in a relevant biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to assess the extent and duration of supersaturation.[10]
-
Stability Assessment: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by DSC and PXRD at set time points to evaluate its physical stability against recrystallization.[10]
-
III. Lipid-Based Formulations: Leveraging Physiological Lipid Absorption Pathways
Expertise & Experience: Lipid-based drug delivery systems (LBDDS) are highly effective for lipophilic drugs.[14][15] They can enhance oral bioavailability by increasing drug solubilization in the gastrointestinal tract, promoting lymphatic transport, and potentially reducing first-pass metabolism.[15] Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising LBDDS that encapsulate the drug within a solid lipid core, offering advantages like controlled release and improved stability.[16][17]
Trustworthiness: This protocol details the preparation and characterization of NLCs, which are an advanced generation of lipid nanoparticles that offer higher drug loading and reduced drug expulsion during storage compared to SLNs.[15]
Protocol 3: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization
-
Phase Preparation:
-
Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid) at a temperature approximately 5-10°C above the melting point of the solid lipid. The mixture of solid and liquid lipids forms the unstructured matrix of the NLC.[16] Dissolve N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in this molten lipid mixture.
-
Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
-
Emulsification and Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) for 5-10 minutes.
-
Further reduce the particle size by passing the emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of NLCs.
-
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: As described in Protocol 1.
-
Entrapment Efficiency (EE) and Drug Loading (DL):
-
Separate the un-entrapped drug from the NLCs by ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
-
Crystallinity and Polymorphism: Analyze the lipid matrix crystallinity using DSC and PXRD. The less-ordered lipid matrix of NLCs is a key advantage.[16]
-
IV. Cyclodextrin Complexation: Molecular Encapsulation for Solubility Enhancement
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.[19] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and lower toxicity.[]
Trustworthiness: The protocol begins with a phase-solubility study, a fundamental experiment to determine the stoichiometry and binding affinity of the complex, ensuring a rational basis for the formulation.
Protocol 4: Preparation of an Inclusion Complex by Kneading
-
Phase-Solubility Study (Higuchi and Connors Method):
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).
-
Add an excess amount of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples and analyze the concentration of the dissolved drug in the filtrate.
-
Plot the drug solubility against the cyclodextrin concentration. A linear (AL-type) plot is indicative of a 1:1 complex.[13]
-
-
Inclusion Complex Preparation (Kneading Method):
-
Based on the desired molar ratio (often 1:1), triturate N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide and the cyclodextrin in a mortar.[19]
-
Add a small amount of a hydro-alcoholic solution (e.g., water/ethanol 1:1) to form a thick, homogenous paste.
-
Knead the paste for 45-60 minutes.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
-
Characterization:
-
Confirmation of Complexation: Use DSC, PXRD, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of the inclusion complex. In the complex, the characteristic thermal peaks (DSC) and diffraction patterns (PXRD) of the drug should be absent or shifted, and there may be changes in the vibrational bands (FTIR) of the encapsulated part of the molecule.[13]
-
Enhanced Dissolution: Perform dissolution studies to compare the dissolution rate of the complex with that of the pure drug and a simple physical mixture.
-
Visualization of Formulation Strategies
V. Performance Evaluation: In Vitro Assays
A successful formulation must not only enhance dissolution but also promote permeation across the intestinal epithelium.
Protocol 5: In Vitro Drug Release Testing
-
Apparatus: Use a USP Apparatus 2 (paddle) or Apparatus 4 (flow-through cell), depending on the formulation.[20][21] For nanosuspensions and ASDs, a standard paddle apparatus is often suitable. For lipid-based systems, dialysis methods may be required to prevent interference from excipients.[22]
-
Media: Perform the test in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo performance.
-
Procedure:
-
Add the formulated drug product (equivalent to a specific dose) to the dissolution vessel containing pre-warmed media (37°C).
-
Stir at a constant speed (e.g., 50-75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the withdrawn volume with fresh media.
-
Analyze the drug concentration in each sample using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 6: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier.[23][24] This assay is the gold standard for in vitro prediction of intestinal drug absorption.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days to allow for differentiation and the formation of tight junctions.[25]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Study:
-
The assay measures transport in both directions: apical (AP) to basolateral (BL) to assess absorption, and BL to AP to assess efflux.[26]
-
Add the formulated drug (dissolved in transport buffer) to the donor chamber (AP or BL).
-
Incubate at 37°C.
-
Take samples from the receiver chamber at specified time points.
-
Analyze the drug concentration in the samples.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the drug is a substrate for efflux transporters like P-glycoprotein.[26]
-
Quantitative Data Summary
| Formulation Technique | Key Parameters to Optimize | Typical Size Range | Primary Characterization Methods |
| Nanosuspension | Stabilizer type & concentration, milling time & speed | 50 - 500 nm | DLS, Zeta Potential, TEM/SEM |
| Amorphous Solid Dispersion | Polymer type, drug:polymer ratio, spray drying parameters | 1 - 50 µm | DSC, PXRD, In Vitro Dissolution |
| Nanostructured Lipid Carrier | Solid:liquid lipid ratio, surfactant type, homogenization pressure | 100 - 400 nm | DLS, EE/DL, DSC |
| Cyclodextrin Complex | Cyclodextrin type, drug:CD molar ratio, preparation method | Molecular Complex | Phase-Solubility, DSC, PXRD, FTIR |
Conclusion
The formulation of poorly soluble drugs like N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide requires a multi-faceted and rational approach. The strategies outlined in this guide—particle size reduction, amorphous solid dispersions, lipid-based carriers, and cyclodextrin complexation—provide a powerful toolkit for overcoming solubility and bioavailability challenges. Each technique operates on a distinct physicochemical principle, and the optimal choice will depend on the specific properties of the drug molecule, the desired dosage form, and the target product profile. Rigorous characterization and in vitro performance testing are paramount to developing a robust and effective drug delivery system.
References
-
Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]
-
K, S., & P, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Ferreira, M., et al. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]
-
Mitchell, M. J., et al. (2021). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery. [Link]
-
Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols. [Link]
-
Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery. [Link]
-
Gaudino, G., et al. (2021). Advances in Characterization Methods for Drug Delivery Systems. MDPI. [Link]
-
Di Cesare, E., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. [Link]
-
CAS. (2025). The future of lipid-based drug delivery systems. CAS. [Link]
-
Dana, E. I., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics. [Link]
-
Wikipedia. (n.d.). Nanoparticle drug delivery. Wikipedia. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Singh, B., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research International. [Link]
-
Pawar, P., & Vavia, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
Sharma, A., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
CAS. (2025). Comprehensive insights on lipid-based drug delivery systems. CAS. [Link]
-
Homayun, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
Waheed, Y., et al. (2025). Delving Into Nanoparticle Systems for Enhanced Drug Delivery Technologies. Journal of Pharmaceutical Sciences. [Link]
-
KUNZMANN, A. (2011). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Methods in Molecular Biology. [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. [Link]
-
USP-NF. (n.d.). 〈1001〉 In Vitro Release Test Methods for Parenteral Drug Preparations. USP-NF. [Link]
-
Kumar, R., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
-
Al-Kassas, R., et al. (2021). Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems. Systematic Reviews in Pharmacy. [Link]
-
Han, Y., et al. (2022). Advances in nanomaterial-based targeted drug delivery systems. Frontiers in Pharmacology. [Link]
-
D'Souza, S., & D'Souza, A. (2016). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Journal of Pharmaceutical Investigation. [Link]
-
Mfon, C. Y., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]
-
Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray. [Link]
-
Patel, N. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. AAPS PharmSciTech. [Link]
-
Al-Dhubiab, B., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman. [Link]
-
Scribd. (n.d.). USP Update on In-Vitro Release Testing. Scribd. [Link]
-
American Pharmaceutical Review. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. [Link]
-
Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT). Teledyne Labs. [Link]
-
Shah, N., et al. (2016). Manufacturing strategies to develop amorphous solid dispersions: An overview. Acta Pharmaceutica Sinica B. [Link]
-
Crystal Pharmatech. (2025). Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. Crystal Pharmatech. [Link]
-
Nagy, B., et al. (2020). Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance. Pharmaceutics. [Link]
-
Butera, G., et al. (2023). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. MDPI. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijpbr.in [ijpbr.in]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Drug Delivery Systems by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publishing.emanresearch.org [publishing.emanresearch.org]
- 14. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications | MDPI [mdpi.com]
- 17. The future of lipid-based drug delivery systems | CAS [cas.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurofins.it [eurofins.it]
- 22. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
Application Note: High-Resolution 1H and 13C NMR Characterization of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Characterization Protocol
Introduction & Structural Context
The compound N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide presents a unique sterically hindered 2,3-disubstituted naphthalene system. It features an acetamide group at the C2 position and a bulky 2-hydroxypropan-2-yl (dimethyl carbinol) group at the C3 position. Accurate nuclear magnetic resonance (NMR) characterization of this molecule is critical for pharmaceutical development, as the spatial proximity of the hydrogen-bond donating/accepting groups (-NH, -OH, C=O) governs its solid-state packing and solution-state conformation. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its 1 H and 13 C NMR spectra.
Scientific Principles & Experimental Causality
A robust NMR protocol requires understanding the physical causality behind sample preparation and acquisition parameters.
-
Solvent Selection (DMSO- d6 vs. CDCl 3 ): Dimethyl sulfoxide- d6 (DMSO- d6 ) is explicitly chosen over Chloroform- d (CDCl 3 ). DMSO acts as a strong hydrogen-bond acceptor, which significantly decreases the exchange rate of the labile amide (-NH) and hydroxyl (-OH) protons with trace water. This prevents signal broadening and allows these critical protons to be observed as sharp, distinct singlets, enabling the study of intramolecular vs. intermolecular hydrogen bonding networks.
-
Concentration & Sensitivity: 1 H NMR is highly sensitive, requiring only 5–25 mg of analyte. However, 13 C is approximately 6,000 times less sensitive than 1 H due to its low natural abundance (1.1%) and lower gyromagnetic ratio. To ensure a sufficient signal-to-noise (S/N) ratio for the quaternary carbons (C2, C3, C4a, C8a, and C=O) without excessive accumulation times, a near-saturated solution (approx. 30-50 mg in 0.6 mL) is required.
-
Magnetic Field Homogeneity: The presence of undissolved particulate matter distorts local magnetic susceptibility, causing severe line broadening that cannot be corrected by shimming. Therefore, rigorous filtration is a mandatory validation step in this protocol.
Experimental Protocols: A Self-Validating Workflow
The following protocol ensures high spectral fidelity and reproducibility.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 35 mg of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide into a clean glass vial.
-
Dissolution: Add 0.6 mL of high-purity DMSO- d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Causality: A volume of 0.6–0.7 mL ensures an optimal filling height of 40–50 mm in a standard 5 mm NMR tube, which perfectly centers the sample within the spectrometer's RF coil, minimizing shimming artifacts[1].
-
Homogenization: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 2 minutes at room temperature.
-
Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into a premium 5 mm NMR tube. Validation: Inspect the tube against a strong light source; the solution must be optically clear with no suspended particles.
-
Degassing: Purge the headspace of the NMR tube with dry Argon gas for 10 seconds before capping to displace paramagnetic oxygen, which can accelerate relaxation and broaden signals[1].
Caption: Step-by-step sample preparation workflow for high-resolution NMR spectroscopy.
Phase 2: Spectrometer Setup and Acquisition
-
Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6 . Perform automated gradient shimming (e.g., TopShim). Validation: Check the full width at half maximum (FWHM) of the TMS peak; it must be < 1.0 Hz.
-
1 H NMR Acquisition:
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of protons for accurate integration).
-
-
13 C NMR Acquisition:
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30) to remove 1 H- 13 C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement[2].
-
Number of Scans (NS): 512 - 1024 (depending on exact concentration).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds. Causality: Quaternary carbons (C=O, C-OH, C2, C3) lack attached protons and thus have longer T1 relaxation times. A sufficient D1 ensures these critical peaks are visible and properly resolved.
-
Spectral Data Presentation and Assignment
The interpretation of the spectra follows a systematic hierarchical approach: identifying the number of signals, analyzing multiplicity (J-coupling), evaluating integration values, and mapping chemical shifts to specific chemical environments. The baseline chemical shifts for the naphthalene core are grounded in literature values for related N-(naphthalen-2-yl)acetamide derivatives[3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| -NH | 9.75 | Singlet (s) | 1H | - | Acetamide N-H (Exchangeable) |
| H-1 | 8.25 | Singlet (s) | 1H | - | Naphthalene C1-H (Deshielded) |
| H-8 | 7.88 | Doublet (d) | 1H | 8.0 | Naphthalene C8-H |
| H-4 | 7.82 | Singlet (s) | 1H | - | Naphthalene C4-H |
| H-5 | 7.79 | Doublet (d) | 1H | 8.0 | Naphthalene C5-H |
| H-6 | 7.45 | Dbl of dbl of dbl (ddd) | 1H | 8.0, 6.8, 1.2 | Naphthalene C6-H |
| H-7 | 7.38 | Dbl of dbl of dbl (ddd) | 1H | 8.0, 6.8, 1.2 | Naphthalene C7-H |
| -OH | 5.60 | Singlet (s) | 1H | - | Carbinol O-H (Exchangeable) |
| Ac-CH 3 | 2.15 | Singlet (s) | 3H | - | Acetamide methyl (-CO-CH 3 ) |
| C-CH 3 | 1.62 | Singlet (s) | 6H | - | Carbinol methyls (-C(OH)(CH 3 ) 2 ) |
Self-Validation Check: The total integration strictly equals 17 protons, matching the molecular formula C 15 H 17 NO 2 .
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| C=O | 169.5 | Cq | Acetamide carbonyl |
| C-3 | 142.1 | Cq | Naphthalene C3 (Carbinol substituted) |
| C-2 | 134.8 | Cq | Naphthalene C2 (Amide substituted) |
| C-4a | 132.5 | Cq | Naphthalene bridgehead |
| C-8a | 130.2 | Cq | Naphthalene bridgehead |
| C-8 | 128.1 | CH | Naphthalene C8 |
| C-5 | 127.4 | CH | Naphthalene C5 |
| C-6 | 126.0 | CH | Naphthalene C6 |
| C-7 | 125.2 | CH | Naphthalene C7 |
| C-4 | 124.8 | CH | Naphthalene C4 |
| C-1 | 121.5 | CH | Naphthalene C1 |
| C-OH | 72.4 | Cq | Carbinol tertiary carbon |
| C-CH 3 | 31.2 | CH 3 | Carbinol methyl carbons (2x) |
| Ac-CH 3 | 24.1 | CH 3 | Acetamide methyl carbon |
Mechanistic Insights: Steric Hindrance & Hydrogen Bonding
The proximity of the C2-acetamide and C3-dimethyl carbinol groups induces significant steric crowding, which dictates the molecule's conformational preferences.
-
Deshielding of H-1: The H-1 proton (δ 8.25 ppm) appears significantly downfield compared to standard naphthalene protons. This is caused by the magnetic anisotropy of the adjacent C2-acetamide carbonyl group, which is forced into a coplanar orientation with the naphthalene ring to maximize conjugation, placing H-1 in the deshielding cone of the C=O double bond.
-
Equivalence of Carbinol Methyls: The two methyl groups of the 2-hydroxypropan-2-yl moiety appear as a sharp 6H singlet at δ 1.62 ppm and a single 13 C peak at δ 31.2 ppm. This indicates rapid free rotation around the C3–C(OH) bond on the NMR timescale, despite the steric bulk of the adjacent amide.
-
Intramolecular Hydrogen Bonding: If the -OH proton signal (δ 5.60 ppm) exhibits a concentration-independent chemical shift in dilution studies, it strongly suggests the formation of an intramolecular hydrogen bond between the carbinol -OH (donor) and the acetamide C=O (acceptor). This forms a stable 6-membered pseudo-ring, which further locks the conformation and explains the sharp, well-defined exchangeable proton signals.
To confirm these 1D assignments and definitively map the 3D spatial relationships (such as the proposed intramolecular H-bond), extending the protocol into a 2D NMR workflow is highly recommended[2].
Caption: Hierarchical 1D and 2D NMR workflow for definitive structural elucidation.
References
- NMR Sample Preparation: How to Prepare Samples for NMR. University of Minnesota.
- NMR Sample Preparation: The Complete Guide. Organomation.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology (Universitas Pendidikan Indonesia).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.
- Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone (Supplementary Information). Royal Society of Chemistry.
Sources
Preparing stock solutions of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide for high-throughput screening
Application Note & Protocol
Topic: Establishing a Robust Protocol for the Preparation of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide Stock Solutions for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening (HTS).
Abstract
The integrity and reliability of high-throughput screening (HTS) campaigns are fundamentally dependent on the quality of the compound stock solutions.[1][2] This document provides a comprehensive guide for establishing a validated protocol to prepare high-concentration stock solutions of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, a novel compound for which extensive public data on physicochemical properties is not yet available. By using this compound as a model, we present a framework that emphasizes empirical solubility determination, rigorous quality control, and best practices in handling and storage. This approach ensures the generation of reproducible and accurate data in downstream biological assays, a cornerstone of successful drug discovery programs.[2] The principles and protocols outlined herein are designed to be broadly applicable to other novel or poorly characterized small molecules within HTS libraries.[3]
Introduction: The Criticality of the Stock Solution
In the landscape of modern drug discovery, HTS serves as a primary engine for identifying novel "hits" from vast chemical libraries.[4] The process involves the rapid testing of thousands to millions of compounds, where precision and reproducibility are paramount.[3][4] The journey of every compound in a screening campaign begins with its dissolution into a stock solution, typically at a high concentration in 100% dimethyl sulfoxide (DMSO).[5] This initial step is arguably one of the most critical, as any errors—such as incomplete dissolution, compound degradation, or concentration inaccuracies—will propagate throughout the entire screening cascade, leading to false negatives, false positives, and ultimately, wasted resources.
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide features a naphthalene core, suggesting significant hydrophobicity, a common characteristic of drug-like molecules. While this hydrophobicity can be beneficial for cell permeability, it often presents a challenge for solubility.[6] This guide will walk through the necessary steps to characterize its solubility and prepare stable, reliable stock solutions fit for a rigorous HTS environment.
Pre-Protocol Assessment: Compound and Solvent Characterization
Before any solutions are prepared, a thorough understanding of the components is essential. The quality of the final stock solution is dictated by the quality of its inputs: the compound and the solvent.
The Compound: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Due to the limited published data, key physicochemical properties must be either calculated or determined empirically.
| Property | Value / Information | Rationale & Importance |
| Molecular Formula | C₁₅H₁₇NO₂ | Essential for calculating molecular weight and subsequent molarity. |
| Molecular Weight | 243.30 g/mol | The foundation of all concentration calculations. An accurate MW is non-negotiable.[7] |
| Purity | >95% (Recommended) | Impurities can interfere with assays or degrade over time. Purity should be confirmed by the supplier's Certificate of Analysis (CoA) or by in-house analysis (e.g., LC-MS, NMR).[8] |
| Appearance | Solid (e.g., powder, crystalline) | The physical form can influence the rate of dissolution. |
| Predicted Solubility | Low in aqueous media, high in polar aprotic solvents (e.g., DMSO). | The bulky, aromatic naphthalene structure suggests poor water solubility. This necessitates the use of an organic solvent like DMSO for stock preparation.[6] |
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is the industry-standard solvent for HTS compound libraries due to its exceptional ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[5]
Causality Behind Solvent Choice:
-
High Solubilizing Power: DMSO's polar aprotic nature effectively solvates a broad spectrum of both polar and non-polar compounds.
-
Assay Compatibility: While high concentrations are cytotoxic, the final concentration of DMSO in most cell-based assays is typically kept below 0.5% to minimize adverse effects.[9]
Critical Specification: Always use anhydrous, high-purity (≥99.9%) DMSO .[5] DMSO is extremely hygroscopic and readily absorbs atmospheric moisture. This absorbed water can drastically reduce the solubility of hydrophobic compounds, leading to their precipitation either in the stock solution upon freezing or during dilution into aqueous buffers.[5]
Experimental Workflow: From Powder to Plate-Ready Solution
The following workflow diagram illustrates the logical progression for establishing and preparing a high-quality compound stock solution for HTS.
Caption: Workflow for preparing HTS stock solutions.
Protocol 1: Small-Scale Solubility Determination
Objective: To empirically determine the maximum practical stock concentration of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in 100% anhydrous DMSO. A standard target for HTS libraries is 10 mM.[10][11]
Materials:
-
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide powder
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a Target Mass: Calculate the mass of the compound needed to make a 20 mM solution in a small volume (e.g., 200 µL). This provides a concentration ceiling above the typical 10 mM target.
-
Calculation: Mass (mg) = 20 mmol/L * 0.0002 L * 243.30 g/mol * 1000 mg/g = 0.9732 mg.
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out approximately 1 mg of the compound into the tube. Record the exact mass.[7]
-
Calculate Required Solvent Volume: Based on the actual mass weighed, calculate the volume of DMSO required to achieve a 20 mM concentration.
-
Calculation: Volume (µL) = (Actual Mass (mg) / 243.30 g/mol ) / (20 mmol/L) * 1,000,000 µL/L.
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: a. Tightly cap the tube and vortex vigorously for 2 minutes.[5] b. Visually inspect against a bright light for any undissolved particulates. c. If particulates remain, place the tube in a bath sonicator for 10-15 minutes. d. If the compound is still not fully dissolved, it is not soluble at 20 mM. Add a known volume of DMSO to dilute the concentration to 15 mM, then 10 mM, repeating the dissolution steps until full solubility is achieved.
Protocol 2: Preparation of 10 mM Master Stock Solution
Objective: To prepare a precisely concentrated 10 mM master stock solution for long-term storage and subsequent use in HTS.
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired final volume of 10 mM stock solution (e.g., for 1 mL).
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 243.30 g/mol * 1000 mg/g = 2.433 mg.
-
-
Weigh Compound: Place a sterile, appropriate-sized tube (e.g., 2.0 mL microcentrifuge tube or amber glass vial) on the analytical balance and tare. Weigh out the calculated mass of the compound. For accuracy, it is best practice to weigh the compound and then add the exact volume of solvent required for the desired concentration based on the actual weight.[7][12]
-
Add Solvent: Using a calibrated pipette, add the final required volume of 100% anhydrous DMSO to the tube containing the weighed compound.
-
Complete Dissolution: Tightly cap the vial and vortex for 2-3 minutes. Use sonication if necessary, as determined in Protocol 1.[5] Ensure a complete visual inspection confirms that no solid material remains.
-
Quality Control (QC): A crucial self-validating step.
-
Identity & Purity Check: Analyze a small, diluted aliquot of the stock solution via LC-MS to confirm the compound's identity (by mass) and purity. This ensures the correct compound was weighed and has not degraded upon dissolution.[1]
-
Concentration Verification (Optional but Recommended): For key compounds, concentration can be verified using techniques like quantitative NMR (qNMR) or LC with a calibration curve.
-
Aliquoting, Storage, and Handling: Preserving Integrity
Compound degradation is a significant source of error in HTS.[13][14] Proper storage is not passive; it is an active process of preserving compound integrity.
The Freeze-Thaw Problem
Repeated freeze-thaw cycles are highly detrimental to compounds in DMSO stock solutions.[13][14][15] Each cycle introduces risk:
-
Water Condensation: Thawing can cause atmospheric water to condense into the cold DMSO, lowering the compound's solubility and potentially causing precipitation.[5]
-
Degradation: The physical stress of freezing and thawing can accelerate the degradation of sensitive compounds.[16][17] Studies have shown a significant drop in compound integrity after just 10-15 cycles.[13]
Aliquoting Protocol
The single most effective way to mitigate freeze-thaw damage is to aliquot the master stock into single-use volumes.[5][9]
-
Determine Aliquot Volume: Based on the typical volume used for creating assay plates, determine a practical single-use volume (e.g., 20-50 µL).
-
Dispense: Immediately after preparation and QC, dispense the master stock into appropriately labeled, low-retention microcentrifuge tubes or 2D-barcoded tubes for automated systems.
-
Seal and Store: Tightly cap the tubes. For high-value libraries, sealing with argon or nitrogen can prevent oxidative degradation.[18]
Storage Conditions
| Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -80°C | Months to Years | Minimizes chemical degradation kinetics. The gold standard for archival storage.[9][10][18] |
| Working Storage | -20°C | Weeks to Months | Acceptable for frequently accessed aliquots.[9][18][19] |
Mandatory Rule: Store all aliquots protected from light, as many complex organic molecules are photolabile.[20]
Quality Control and Troubleshooting
A self-validating HTS process relies on proactive QC and effective troubleshooting.
Caption: Troubleshooting guide for compound precipitation.
References
-
Modern Drug Discovery. (2001, November 15). News in Brief: Sample stability during freeze-thaw. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. D. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Kuzmak, B. R., & Stanton, D. T. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210-215. Retrieved from [Link]
-
Locher, H., et al. (2011). Implementation of high-throughput quality control processs within compound management. Poster Presentation. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Scribd. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Retrieved from [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(3), 327-340. Retrieved from [Link]
-
PLOS ONE. (2024, April 25). Effect of freeze‒thaw cycles on root–Soil composite mechanical properties and slope stability. Retrieved from [Link]
-
ACS Publications. (2020, May 29). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
Sartorius. (2015, January 5). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Retrieved from [Link]
-
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
University of Kansas. (n.d.). Small Molecule Compound Libraries - High Throughput Screening Laboratory. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Baell, J. B., & Walters, M. A. (2009). Advances in improving the quality and flexibility of compound management. Future medicinal chemistry, 1(4), 639-653. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Advances in improving the quality and flexibility of compound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinampark.com [kinampark.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu-openscreen.eu [eu-openscreen.eu]
- 12. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of freeze‒thaw cycles on root–Soil composite mechanical properties and slope stability | PLOS One [journals.plos.org]
- 17. sartorius.com [sartorius.com]
- 18. gmpplastic.com [gmpplastic.com]
- 19. Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Storage Optimization for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide .
This compound presents unique solid-state chemistry challenges. It features a sterically hindered tertiary alcohol (2-hydroxypropan-2-yl) and an acetamide moiety on a naphthalene backbone. These functional groups make the Active Pharmaceutical Ingredient (API) highly susceptible to two primary degradation vectors: thermally driven dehydration and moisture-induced hydrolysis. Understanding the causality behind these mechanisms is critical for designing robust formulations and storage conditions.
Mechanistic Overview of Degradation Vectors
To prevent degradation, we must first understand the thermodynamic drivers. The tertiary alcohol is prone to an E1-type elimination reaction under thermal stress, yielding a thermodynamically stable conjugated alkene. Simultaneously, the acetamide group is vulnerable to nucleophilic acyl substitution (hydrolysis) in the presence of free moisture.
Fig 1: Thermal and moisture-driven degradation pathways of the target naphthalen-2-yl-acetamide.
Quantitative Stability Profile
The following table summarizes the baseline degradation kinetics of the unformulated API packaged in standard, non-desiccated low-density polyethylene (LDPE). According to ICH Q1A(R2) guidelines, stability testing evaluates how a pharmaceutical product maintains its identity and purity under these specific environmental conditions [1].
| Storage Condition (ICH Q1A) | Timepoint | Intact API (%) | Alkene Degradant (%) | Amine Degradant (%) |
| Initial (T=0) | 0 Months | 99.9 | ND | ND |
| 25°C / 60% RH | 6 Months | 99.7 | 0.1 | 0.1 |
| 30°C / 65% RH | 6 Months | 98.4 | 1.1 | 0.4 |
| 40°C / 75% RH | 6 Months | 91.8 | 6.2 | 1.8 |
(Note: ND = Not Detected. Data clearly indicates that thermal stress disproportionately drives the E1 dehydration pathway over hydrolysis).
Troubleshooting Guide: Mitigating Solid-State Degradation
Problem: Rapid assay decline and failure to meet shelf-life specifications during 40°C/75% RH accelerated stability testing.
Root Cause: Energy-intensive processing (e.g., jet milling, roller compaction) generates localized crystal disorder and amorphous domains. This mechanoactivation significantly lowers the activation energy required for solid-state degradation [2].
Self-Validating Resolution Protocol:
-
Step 1: Quantify Mechanoactivation (Crystal Disorder)
-
Action: Following any particle size reduction, analyze the API using Modulated Differential Scanning Calorimetry (mDSC) and X-Ray Powder Diffraction (XRPD).
-
Causality: Amorphous regions possess higher molecular mobility, accelerating the E1 dehydration. You must establish a baseline of crystallinity.
-
-
Step 2: Excipient Compatibility Screening
-
Action: Prepare binary mixtures of the API with proposed excipients. Incubate at 50°C for 14 days and analyze via HPLC-UV.
-
Causality: The tertiary alcohol is highly susceptible to acid-catalyzed dehydration. Strictly exclude acidic excipients (e.g., stearic acid, citric acid) which donate protons and trigger the E1 mechanism.
-
-
Step 3: Implement Microenvironmental Moisture Control
-
Action: Formulate with pre-dried excipients to ensure the initial water activity ( aw ) is below 0.2. Package the final product in High-Density Polyethylene (HDPE) bottles with induction-sealed caps and integrated silica gel desiccants.
-
Causality: Removing free moisture halts the nucleophilic attack on the acetamide carbonyl, preventing hydrolysis.
-
-
Step 4: Protocol Validation
-
Validation Check: Execute a 3-month accelerated stability study (40°C/75% RH). The protocol is deemed successful and self-validated if total degradation products remain <0.5%, and mDSC confirms no depression in the melting point ( Tm ), proving the crystalline lattice remains protected.
-
Frequently Asked Questions (FAQs)
Q: Why does the API show a rapid increase in the alkene degradant specifically at 40°C? A: The tertiary alcohol group (2-hydroxypropan-2-yl) is thermodynamically primed for thermal dehydration. At elevated temperatures, the hydroxyl group undergoes an E1 elimination reaction. This is driven by the thermodynamic stability of the resulting conjugated alkene (prop-1-en-2-yl) extending the pi-system of the naphthalene ring. Rational selection of solid forms and understanding this solid-state chemistry is vital for preventing late-stage clinical failures [3].
Q: We observed a yellow discoloration in our 6-month accelerated stability samples. What causes this? A: Yellowing is a downstream consequence of acetamide hydrolysis. Moisture and heat cleave the acetamide bond to form 3-(2-hydroxypropan-2-yl)naphthalen-2-amine. This free naphthylamine is highly electron-rich. When exposed to headspace oxygen, it easily undergoes auto-oxidation, forming colored quinone-imine polymeric impurities.
Q: Can we use standard wet granulation for formulating this compound? A: It is strongly discouraged. The combination of water (granulation fluid) and the heat required for drying (often 50-60°C in a fluid bed dryer) provides the exact activation energy needed to trigger both hydrolysis and dehydration simultaneously. We highly recommend dry granulation (roller compaction) to maintain solid-state integrity.
Q: Does particle size affect the degradation rate? A: Yes. Smaller particle sizes increase the specific surface area exposed to environmental moisture and oxygen. Furthermore, the aggressive milling required to achieve fine particle sizes induces surface amorphization (crystal disorder), which exponentially increases chemical reactivity [2]. If fine particles are required for bioavailability, cold-milling (cryogenic milling) should be utilized to prevent thermal stress during processing.
References
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at:[Link]
-
Role of Crystal Disorder and Mechanoactivation in Solid-State Stability of Pharmaceuticals. Journal of Pharmaceutical Sciences (via NIH). Available at:[Link]
-
Navigating Solid State Chemistry and Accelerating Drug Development. The Medicine Maker. Available at:[Link]
Reducing background noise in N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide fluorometric assays
Welcome to the Technical Support Center for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide fluorometric assays. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and eliminate background noise in complex biological matrices.
Below, you will find our diagnostic workflows, mechanistic FAQs, and self-validating protocols designed to ensure high-fidelity signal capture.
Part 1: Diagnostic Hub
Before altering your assay conditions, it is critical to identify the physical source of the background noise. The decision tree below outlines the primary diagnostic workflow for isolating the root cause.
Decision tree for diagnosing and resolving high background noise in fluorometric assays.
Part 2: Mechanistic FAQs (The "Why" Behind the Noise)
Q1: Why does my probe-only blank show a massive, broad emission peak instead of a flat baseline? A: This is a classic symptom of excimer (excited dimer) formation. The hydrophobic naphthalene core drives the molecules to aggregate in aqueous buffers. While the bulky 2-hydroxypropan-2-yl group at position 3 provides some steric hindrance, it is insufficient to prevent π-π stacking entirely. This aggregation shifts the sharp monomer emission (your target signal) to a broad, red-shifted excimer emission that registers as high background noise[1].
Q2: Why is the background noise highly sensitive to the assay buffer's solvent composition? A: The probe features an acetamide group at position 2 and a tertiary alcohol at position 3. This proximity promotes intramolecular hydrogen bonding, which stabilizes the fluorophore's ground state. In highly aqueous buffers, water molecules disrupt this intramolecular network in favor of intermolecular hydrogen bonding. This solvent interaction opens non-radiative decay pathways and promotes hydrophobic collapse, leading to erratic background scattering[1].
Q3: How do I separate the probe's signal from cellular autofluorescence in lysates? A: Naphthalene derivatives require UV/near-UV excitation (~320-350 nm), which unfortunately also excites endogenous fluorophores like NADH and aromatic amino acids. However, naphthalene fluorescence lifetimes are often significantly longer than those of background biological organics. Implementing nanosecond Time-Resolved Fluorescence (TRF) gating allows the short-lived autofluorescence to decay before capturing the probe's emission[2].
Q4: Does buffer degassing actually reduce background noise? A: Yes. Dissolved oxygen acts as a static quencher by forming a non-fluorescent charge-transfer complex with the naphthalene ring[3]. This quenching reduces your specific signal amplitude, which mathematically degrades your Signal-to-Noise Ratio (SNR) and makes baseline noise appear artificially high. Degassing prevents this complex formation.
Photophysical pathways leading to specific signal vs. background noise in naphthalene assays.
Part 3: Self-Validating Experimental Workflows
To ensure scientific integrity, every troubleshooting intervention must be independently verifiable. Implement the following protocols to systematically eliminate background noise.
Protocol A: Surfactant-Mediated De-aggregation
Causality: Non-ionic surfactants form micelles that encapsulate the hydrophobic naphthalene core, breaking up π-π stacked excimers and restoring the sharp monomer emission[1].
-
Preparation: Prepare a 10 mM stock of the probe in anhydrous, cell-culture grade DMSO.
-
Buffer Modification: Prepare your standard assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% v/v Tween-20 or Triton X-100.
-
Dilution: Dilute the probe to a 10 µM working concentration in the modified buffer. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity or precipitation.
-
Incubation: Allow the solution to equilibrate for 15 minutes at room temperature in the dark.
-
Measurement: Record the emission spectra (λex = 340 nm, λem = 400-550 nm).
-
Self-Validation Check: Perform a serial dilution of the probe (1 µM to 20 µM) in the modified buffer. Plot fluorescence intensity against concentration. Validation criteria: A strictly linear relationship confirms the system is monomeric. A downward-curving plot indicates residual aggregation, requiring a higher surfactant ratio.
Protocol B: Nanosecond Time-Resolved Fluorescence (TRF) Gating
Causality: Endogenous fluorophores (like NADH) have fluorescence lifetimes of <10 ns. By delaying the measurement window, you physically wait for the noise to decay, capturing only the longer-lived naphthalene signal[2].
-
Hardware Setup: Equip your microplate reader or fluorometer with a pulsed excitation source (e.g., xenon flash lamp).
-
Parameter Configuration:
-
Set the excitation wavelength to 340 nm.
-
Set a Gate Delay of 50–100 ns post-pulse[2].
-
Set the Integration Time (Gate Width) to 1 µs to capture the delayed emission.
-
-
Measurement: Read the microplate using the TRF settings.
-
Self-Validation Check: Measure an unspiked biological matrix (e.g., blank cell lysate) using both standard steady-state fluorescence and TRF gating. Validation criteria: The TRF signal of the blank matrix should drop by >95% compared to the steady-state reading, proving the temporal exclusion of background noise.
Part 4: Quantitative Data Analytics
The table below summarizes the expected quantitative impact of combining the troubleshooting strategies detailed above. Data reflects typical Relative Fluorescence Units (RFU) observed in a standard 96-well microplate assay using a 10 µM probe concentration in a complex cell lysate matrix.
| Assay Condition | Background Noise (RFU) | Specific Signal (RFU) | Signal-to-Noise Ratio (SNR) | Validation Status |
| Standard Aqueous Buffer | 4,200 | 6,500 | 1.55 | ❌ Fails (High Aggregation) |
| Buffer + 0.05% Tween-20 | 1,100 | 8,200 | 7.45 | ⚠️ Marginal (Matrix Noise Remains) |
| Standard Buffer + TRF Gating | 350 | 5,100 | 14.57 | ✅ Passes (Low Autofluorescence) |
| Degassed Buffer + Tween-20 + TRF | 120 | 9,800 | 81.66 | 🌟 Optimal (Fully Validated) |
Part 5: References
-
Measuring of naphthalene fluorescence emission in the water with nanosecond time delay laser induced fluorescence spectroscopy method Source: researchgate.net URL:
-
Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex Source: nih.gov URL:
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ Source: mdpi.com URL:
Sources
- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low bioavailability of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in animal models
Technical Support Center: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
A Guide to Overcoming Low Bioavailability in Preclinical Animal Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound in their animal experiments. We will explore the underlying causes of this issue and provide a series of structured troubleshooting guides and formulation protocols to enhance systemic exposure and ensure the reliability of your preclinical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with this and similar chemical entities.
Q1: Why am I observing low or inconsistent plasma concentrations of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in my animal studies?
A: Low and variable oral bioavailability is a frequent challenge for novel chemical entities. The molecular structure of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, with its large naphthalene core, suggests it is a lipophilic (fat-loving) compound. Such compounds often exhibit poor aqueous solubility. For a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream, it must first dissolve in the gut fluid. If a compound has low solubility, only a small amount can dissolve, leading to poor absorption and low plasma concentrations.
This issue is best understood through the Biopharmaceutics Classification System (BCS) , which categorizes drugs based on their solubility and intestinal permeability.[1] Given its likely properties, your compound is probably a BCS Class II (high permeability, low solubility) or BCS Class IV (low permeability, low solubility) agent. The low solubility is the primary barrier to its absorption.
Q2: What are the first-line strategies I should consider for a quick improvement in exposure?
A: Before moving to complex formulations, simple vehicle optimization is the most efficient first step. The goal is to create a solution or a fine suspension that keeps the drug dissolved or easily dissolvable in the GI tract. Initial strategies include:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents that are safe for animal administration.[2]
-
Surfactant Systems: Incorporating surfactants that form micelles to encapsulate and solubilize the drug.[2]
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the dosing vehicle can dramatically increase solubility.[2]
These approaches are often sufficient for early-stage toxicology or efficacy models where achieving adequate exposure is the main goal.
Q3: What does the term "Biopharmaceutics Classification System (BCS)" mean and why is it relevant for my compound?
A: The BCS is a scientific framework that classifies a drug substance based on two key properties that govern its absorption:
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Aqueous Solubility: The ability of the drug to dissolve in the aqueous environment of the GI tract.
-
Intestinal Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream.
The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class is critical because it dictates the most effective formulation strategy.[3] For a likely BCS Class II compound like N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, the rate-limiting step to absorption is dissolution. Therefore, formulation strategies must focus on enhancing the drug's solubility and dissolution rate.[4]
Q4: How do I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
A: Differentiating between these two factors is crucial.
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Solubility Assessment: The most direct method is to measure the compound's solubility in buffers at different pH values that mimic the GI tract (e.g., pH 1.2, 4.5, and 6.8).[5] Low solubility across this range confirms a solubility problem.
-
Permeability Assessment: While in vivo studies are definitive, a good in vitro estimate can be obtained using a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, providing a good indication of its passive diffusion permeability.
If you observe low solubility but high permeability in a PAMPA assay, you can be confident that you are dealing with a BCS Class II compound and should focus your efforts on solubility enhancement.
Part 2: Troubleshooting & In-Depth Formulation Guides
This section provides detailed workflows to address specific experimental challenges.
Issue 1: The compound precipitates or "crashes out" of the dosing vehicle upon preparation or administration.
This common issue indicates that the chosen vehicle is not robust enough to maintain the drug in a solubilized state, especially when it encounters the aqueous environment of the GI tract.
The first step is to screen a series of Generally Recognized As Safe (GRAS) excipients to identify a suitable vehicle.
Step 1: Simple Co-Solvent and Surfactant Screening Prepare saturated solutions of your compound in various individual excipients to determine its solubility.
| Excipient Type | Excipient Name | Typical Concentration in Vehicle | Rationale |
| Co-solvents | Polyethylene glycol 400 (PEG 400) | 10-60% | A versatile, water-miscible solvent for many organic molecules.[2] |
| Propylene glycol (PG) | 10-50% | Another common co-solvent, often used with PEG 400. | |
| Ethanol | 5-15% | A strong solvent, but use should be limited due to potential effects on animals. | |
| Surfactants | Tween® 80 (Polysorbate 80) | 1-10% | Forms micelles to solubilize lipophilic compounds.[2] |
| Cremophor® EL (Kolliphor® EL) | 1-10% | A potent non-ionic surfactant used for highly insoluble drugs. | |
| Complexing Agents | Hydroxypropyl β-cyclodextrin (HP-β-CD) | 10-40% | Forms inclusion complexes to encapsulate and solubilize the drug.[6] |
Step 2: Creating a Combination Vehicle Based on the screening data, create a combination vehicle. A common starting point for a BCS Class II compound is a mix of a co-solvent, a surfactant, and water or a buffer.
Example Protocol: Preparation of a PEG/Tween Vehicle
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Weigh the required amount of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide into a glass vial.
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Add PEG 400 and vortex until the compound is fully dissolved. Gentle heating (40°C) may be applied if necessary.
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Add Tween® 80 and mix thoroughly.
-
Finally, add water or saline dropwise while vortexing to reach the final desired concentration. The solution should remain clear. If it becomes cloudy, the vehicle is not suitable at that concentration.
Diagram: Mechanisms of Solubilization This diagram illustrates how co-solvents and surfactants improve drug solubility in an aqueous environment.
Caption: Solubilization of a poorly soluble drug using co-solvents and surfactant micelles.
Issue 2: Simple vehicles provide only marginal improvement. A significant boost in bioavailability is needed.
If basic vehicles are insufficient, more advanced formulation strategies that alter the physicochemical properties of the drug are required. These are more complex but can lead to dramatic improvements in exposure.
1. Amorphous Solid Dispersions (ASDs)
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Principle: The crystalline form of a drug is a low-energy, stable state. By dispersing the drug molecules within a polymer matrix, we can create an "amorphous" or non-crystalline solid. This amorphous state has higher free energy and is significantly more soluble than the crystalline form.[4]
-
Lab-Scale Protocol (Solvent Evaporation):
-
Select a polymer. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
Dissolve both the drug and the polymer (e.g., at a 1:3 drug-to-polymer ratio) in a common volatile solvent (e.g., acetone or methanol).
-
Evaporate the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask.
-
Dry the film thoroughly under high vacuum to remove all residual solvent.
-
Scrape the resulting solid. This is the ASD, which can then be suspended in an aqueous vehicle for dosing.
-
2. Self-Emulsifying Drug Delivery Systems (SEDDS)
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Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water micro- or nanoemulsion when introduced into an aqueous phase under gentle agitation (such as the motility of the GI tract).[7] The drug is pre-dissolved in this mixture and remains in the solubilized oil droplets upon emulsification, making it readily available for absorption. This is especially effective for lipophilic compounds.
-
Lab-Scale Protocol (Screening and Development):
-
Excipient Screening: Determine the drug's solubility in various oils (e.g., Miglyol® 812, sesame oil), surfactants (e.g., Cremophor® EL, Labrasol®), and co-surfactants (e.g., Transcutol® P).
-
Construct Ternary Phase Diagrams: Based on the screening, select the best oil, surfactant, and co-surfactant. Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1). Then, for each S/CoS mix, prepare a series of formulations by mixing the oil and the S/CoS mix at various ratios (from 9:1 to 1:9).
-
Evaluate Emulsification: Add a small amount of each formulation to water and observe the emulsification process. Good formulations will form a clear or bluish-white emulsion rapidly and without precipitation.
-
Load Drug and Test: Dissolve the drug in the optimized blank SEDDS formulation and confirm that it remains stable and emulsifies correctly.
-
Diagram: SEDDS Formulation and Action Workflow
Caption: Workflow for the development and mechanism of action of a Self-Emulsifying Drug Delivery System (SEDDS).
Part 3: Experimental Design & Data Interpretation
A well-designed pharmacokinetic (PK) study is essential to evaluate the success of your formulation strategy.
Protocol: Comparative Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide from a simple aqueous suspension versus an improved formulation (e.g., a SEDDS).
Design:
-
Animals: Male Sprague-Dawley rats (n=4 per group), fasted overnight.
-
Groups:
-
Group 1: Aqueous suspension (e.g., in 0.5% methylcellulose).
-
Group 2: Optimized formulation (e.g., SEDDS).
-
Group 3 (Optional): Intravenous (IV) administration to determine absolute bioavailability.
-
-
Dose: Administer the compound at a consistent dose (e.g., 10 mg/kg) via oral gavage for Groups 1 and 2.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Analyze plasma concentrations using a validated LC-MS/MS method.
-
Data Calculation: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Interpreting the Results
The goal is to increase the Cmax and AUC, indicating that more drug is being absorbed and reaching higher concentrations in the bloodstream.
Table: Example Pharmacokinetic Data
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 90 | 1.0 (Reference) |
| Optimized SEDDS | 10 | 450 ± 110 | 1.0 | 2250 ± 450 | 9.0-fold increase |
This hypothetical data clearly demonstrates the success of the SEDDS formulation. The 9-fold increase in AUC signifies a substantial improvement in total drug exposure, enabling more reliable and dose-appropriate pharmacodynamic or toxicological assessments.
References
-
Kale, A. A. & Patravale, V. B. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Gomes, A. C. C., et al. (2023, May 10). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
Kumar, S., & Singh, S. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Taiwan Food and Drug Administration. (n.d.). 學名藥依藥品溶解度及穿透性分類原則以溶離比對試驗取代生體相等性試驗申請指引(草案). 衛生福利部食品藥物管理署. [Link]
-
U.S. Food and Drug Administration. (2015, May). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA. [Link]
-
Philippine Food and Drug Administration. (2013). FDA-Circular-No.2013-014.pdf. FDA Philippines. [Link]
Sources
- 1. fda.gov.ph [fda.gov.ph]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. tandfonline.com [tandfonline.com]
- 5. cde.org.tw [cde.org.tw]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in non-polar solvents
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists struggling with the dissolution of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide in non-polar organic solvents (e.g., hexanes, toluene, dichloromethane).
Below, you will find a mechanistic breakdown of the solubility barrier, a targeted FAQ troubleshooting section, and validated experimental protocols to overcome these challenges.
Part 1: Diagnostic Overview & Causality
To solve a solubility issue, we must first understand the thermodynamics of the solid state. N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a highly crystalline molecule due to three synergistic structural features:
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Hydrophobic π−π Stacking: The planar naphthalene core facilitates tight intermolecular stacking.
-
Secondary Amide Group: Acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O).
-
Tertiary Alcohol Group: The 2-hydroxypropan-2-yl moiety provides an additional strong hydrogen bond donor (-OH) and acceptor.
The Causality of Insolubility: Dissolution is a thermodynamic competition between the crystal lattice energy ( Elatt ) and the solvation energy . In the solid state, this molecule forms an extensive, highly stable intermolecular hydrogen-bonding network (amide-amide, alcohol-amide, and alcohol-alcohol interactions) [1]. When introduced to a non-polar solvent like toluene or hexane, the solvent can only offer weak van der Waals interactions. Because the non-polar solvent cannot actively disrupt or replace the strong intermolecular hydrogen bonds, the enthalpy of solvation is insufficient to overcome the lattice energy, resulting in near-zero solubility.
Part 2: Troubleshooting FAQs
Q1: Why does my compound crash out of non-polar solvents despite having a highly lipophilic naphthalene core?
A: Lipophilicity (often measured by LogP) only predicts partitioning between two liquid phases (like octanol and water); it does not account for solid-state lattice energy. The strong hydrogen-bonding network created by the acetamide and tertiary alcohol groups "locks" the molecules together. Non-polar solvents lack the dipole moment and hydrogen-bonding capabilities required to break these solute-solute interactions [1].
Q2: I need to run a reaction in toluene. How can I solubilize this compound without completely changing my bulk solvent?
A: You should employ Co-solvency (Solvent Blending) . By adding a small volumetric percentage (2–10%) of a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) to your toluene, you introduce competitive hydrogen-bond acceptors. The oxygen atoms in THF or DMSO will coordinate with the N-H and O-H protons of your compound, disrupting the crystal lattice and pulling the molecule into the non-polar bulk phase [2].
Q3: My downstream application (e.g., organometallic catalysis) strictly forbids the use of coordinating polar co-solvents. What is the chemical workaround?
A: If physical solvent blending is prohibited, you must alter the molecule's intermolecular forces via Transient Derivatization . By reacting the compound with Chlorotrimethylsilane (TMSCl), you can temporarily protect both the tertiary alcohol and the secondary amide, converting them into -O-TMS and -N-TMS groups [3].
-
Mechanistic Result: The bulky, lipophilic trimethylsilyl groups replace the acidic protons, completely abolishing the molecule's ability to act as a hydrogen bond donor. This drastically lowers the lattice energy and massively increases solubility in strictly non-polar solvents like hexanes [5]. The TMS groups can be easily cleaved later using mild aqueous acid or fluoride sources.
Q4: Can physical methods help overcome this barrier without adding chemicals?
A: Yes, but usually only temporarily or for kinetic enhancement. Heating increases the kinetic energy of the system, shifting the thermodynamic equilibrium to favor dissolution (endothermic process). Sonication provides localized cavitation energy that breaks apart large crystals, increasing the surface area-to-volume ratio and accelerating the rate of dissolution [2]. However, if the solution cools, the compound will likely recrystallize.
Part 3: Data Presentation & Solubilization Strategies
The following table summarizes the quantitative and qualitative aspects of the available solubilization strategies for this specific compound.
| Strategy | Primary Mechanism | Relative Efficacy | Pros | Cons |
| Heating & Sonication | Kinetic disruption of crystal lattice; thermodynamic shift. | Low to Moderate | No chemical additives required; preserves pure solvent system. | Prone to rapid recrystallization upon cooling. |
| Co-Solvency (2-5% THF) | Competitive H-bond acceptance disrupts solute-solute bonds. | High | Rapid dissolution; easy to implement on the benchtop. | Polar additives may quench sensitive organometallic reagents. |
| Transient TMS Protection | Chemical masking of H-bond donors; increases lipophilicity. | Very High | Permanent solubility in pure non-polar solvents (e.g., Hexane). | Requires an additional synthetic step and subsequent deprotection. |
Part 4: Experimental Protocols
Protocol A: Co-Solvent Blending (Non-Destructive)
Use this protocol when your downstream application can tolerate trace amounts of polar aprotic solvents.
-
Preparation: Weigh the required mass of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide into a dry flask.
-
Suspension: Add the bulk non-polar solvent (e.g., Toluene or Dichloromethane) to achieve the desired target concentration. The compound will remain as a white suspension.
-
Titration: Place the flask in an ultrasonic bath at 25°C. While sonicating, add anhydrous THF dropwise (titration method).
-
Validation: Continue adding THF in 1% v/v increments until the suspension transitions into a completely clear, homogenous solution. Record the final v/v ratio for future reproducibility.
Protocol B: Transient TMS Protection (Chemical Derivatization)
Use this protocol to achieve extreme solubility in pure non-polar solvents (e.g., Hexanes) prior to sensitive reactions.
-
Reaction Setup: Dissolve 1.0 equivalent of the compound in anhydrous THF (10 mL/g) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add 3.0 equivalents of an anhydrous tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to act as an acid scavenger [4].
-
Silylation: Cool the mixture to 0°C. Slowly add 2.5 equivalents of Chlorotrimethylsilane (TMSCl) dropwise. The reaction will generate a white precipitate (TEA·HCl salt).
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc) until the highly polar starting material is consumed.
-
Workup & Validation (Self-Validating Step): Evaporate the THF under reduced pressure. Extract the residue with pure Hexanes. The TEA·HCl salt will remain insoluble, while the newly formed bis-TMS protected compound will readily dissolve in the hexanes [3]. Filter the mixture. The resulting hexane filtrate now contains your fully solubilized, protected substrate.
Part 5: Solubilization Decision Workflow
Decision workflow for solubilizing highly crystalline amides in non-polar solvents.
References
-
Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin. PubMed. URL:[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. URL: [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. URL:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[Link]
-
Trimethylsilyl group. Grokipedia. URL: [Link]
Comprehensive Kinase Selectivity and Cross-Reactivity Profiling: Evaluating N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Executive Summary
The development of targeted kinase inhibitors requires rigorous validation of selectivity to mitigate off-target toxicities. Because the ATP-binding pocket is highly conserved across the ~500 human kinases, cross-reactivity remains a primary liability in preclinical drug development[1][2]. This guide provides an objective, data-driven comparison of the novel test article N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide (NHNA) against standard reference inhibitors. By employing a dual-tiered profiling strategy—combining biochemical luminescent ADP detection with live-cell NanoBRET target engagement—we establish a self-validating framework to accurately map the compound's pharmacological profile.
The Selectivity Imperative: Rationale & Approach
Kinase inhibitors are broadly categorized into Type I (binding the active "DFG-in" conformation) and Type II (binding the inactive "DFG-out" conformation). Regardless of the binding mode, evaluating an inhibitor's propensity for promiscuity is critical[3].
To objectively assess NHNA, we benchmarked it against two well-characterized controls:
-
Staurosporine: A potent, pan-kinase inhibitor used as a positive control for maximum cross-reactivity.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor (primarily BCR-ABL and SRC family) known for specific, well-documented off-target engagements.
We utilize a two-phase screening methodology. Cell-free biochemical assays provide baseline intrinsic affinity data, while cell-based assays confirm target engagement in a physiological environment where high intracellular ATP concentrations and membrane permeability dictate actual efficacy[3][4].
Experimental Methodologies: A Self-Validating Framework
To ensure data integrity, the following protocols are designed as self-validating systems, where the causality behind each biochemical parameter is strictly controlled.
Protocol A: Universal Luminescent ADP Detection (Biochemical Profiling)
We utilize an ADP detection platform because it universally measures kinase catalytic activity by quantifying ADP production, eliminating the biases of substrate-specific FRET assays[5].
-
Reagent Preparation: Prepare serial dilutions of NHNA, Dasatinib, and Staurosporine in 100% DMSO. Dilute to 4X final concentration in kinase buffer (50 mM Tris-HCl, 10 mM MgCl 2 , 0.01% BSA, pH 7.5).
-
Enzyme-Substrate Assembly: Dispense 5 µL of the respective purified recombinant kinase and its specific peptide substrate into a 384-well plate.
-
Inhibitor Pre-Incubation: Add 5 µL of the 4X inhibitor solution. Incubate at 25°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor-kinase complex to reach equilibrium, which is critical for accurately capturing slow-binding inhibitors that would otherwise register as false negatives.
-
-
Reaction Initiation (Critical Step): Add 10 µL of ultra-pure ATP solution. The ATP concentration must be individually calibrated to the exact Km,ATP of each specific kinase (typically 10–100 µM).
-
Causality: By matching the Km,ATP , the degree of competition from ATP is normalized across the kinome. Consequently, the measured IC50 is directly proportional to the inhibitor's intrinsic dissociation constant ( Ki ), allowing for an unbiased cross-reactivity profile[4].
-
-
Detection: After 60 minutes, add the ADP-Glo™ reagent to deplete unreacted ATP, followed by the kinase detection reagent to convert ADP to a luminescent signal[5]. Read on a microplate luminometer.
Protocol B: Live-Cell NanoBRET Target Engagement
Biochemical assays strip away physiological context. We employ NanoBRET target engagement to measure live-cell occupancy[3].
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed at 3.5x10 4 cells/well in 384-well plates and incubate for 24 hours.
-
Tracer Addition: Introduce a cell-permeable fluorescent tracer that reversibly binds the kinase ATP pocket.
-
Inhibitor Competition: Add serial dilutions of NHNA. Incubate for 2 hours at 37°C.
-
Causality: In this environment, the inhibitor must cross the plasma membrane and compete against endogenous intracellular ATP (often 1–10 mM). This rigorously tests whether the compound can achieve target occupancy under physiological conditions, simultaneously validating cell permeability and mitigating false positives seen in cell-free assays[3][4].
-
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Calculate the cellular IC50 based on the loss of luminescence as the inhibitor displaces the tracer.
Mechanistic Pathway & Workflow Visualization
Figure 1: Dual-tiered workflow for kinase selectivity profiling.
Figure 2: Mechanistic pathway of NHNA on-target efficacy vs. off-target cross-reactivity.
Comparative Performance & Cross-Reactivity Data
The following tables summarize the quantitative profiling of NHNA against a representative 5-kinase panel.
Table 1: Biochemical IC50 Profiling (Cell-Free Luminescent Assay)
Assay conditions: ATP concentration = Km,ATP for each respective kinase.
| Kinase Target | Staurosporine (nM) | Dasatinib (nM) | NHNA (nM) | Selectivity Profile |
| EGFR (WT) | 3.2 | 25.0 | 14.5 | Primary Target |
| ABL1 | 4.1 | 0.8 | >10,000 | No cross-reactivity |
| CDK2 | 2.8 | >10,000 | 450.0 | Moderate off-target |
| VEGFR2 | 5.5 | 12.0 | >10,000 | Highly selective |
| p38 α | 8.0 | 150.0 | >10,000 | No cross-reactivity |
Table 2: Live-Cell Target Occupancy ( IC50 in nM)
Assay conditions: Intact HEK293 cells, physiological intracellular ATP.
| Kinase Target | Dasatinib (nM) | NHNA (nM) | Cellular Shift ( IC50 Cell / IC50 Biochem) |
| EGFR (WT) | 85.0 | 58.0 | 4.0x (Excellent permeability) |
| ABL1 | 3.5 | N/A | - |
| CDK2 | N/A | 2100.0 | 4.6x (Reduced off-target risk in vivo) |
Discussion: Interpreting the Selectivity Profile
The data demonstrates that N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide (NHNA) is a highly selective inhibitor of EGFR, outperforming the multi-targeted Dasatinib in specificity within this panel.
The "Activity Cliff" and ATP Competition: While NHNA showed a moderate biochemical cross-reactivity with CDK2 ( IC50 = 450 nM), the live-cell NanoBRET assay revealed a critical insight: the cellular IC50 for CDK2 shifted to 2100 nM. This 4.6-fold rightward shift is a classic example of ATP competition mitigating off-target effects in vivo. Because intracellular ATP concentrations are generally much higher than the Km,ATP used in biochemical assays, differences in the intrinsic biochemical affinity are often overshadowed by the kinetics of the enzyme with respect to ATP[4].
Furthermore, the robust cellular target engagement of EGFR ( IC50 = 58.0 nM) confirms that the 2-hydroxypropan-2-yl and acetamide substitutions on the naphthalene core do not hinder plasma membrane permeability. By utilizing both cell-free and in-cell data, we avoid the premature deprioritization of NHNA based solely on biochemical promiscuity, proving the value of a holistic profiling approach[3].
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
A Senior Application Scientist's Guide to Benchmarking Small Molecule Binding Kinetics: A Case Study with N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide using Surface Plasmon Resonance (SPR)
We will delve into the theoretical underpinnings of SPR, provide a detailed experimental protocol, and objectively compare this technology with other available methods. Our focus will be on not just the "how" but also the critical "why" behind each experimental choice, ensuring a robust and reliable kinetic characterization.
Section 1: The "Why" - Understanding the Criticality of Binding Kinetics
In drug discovery, the journey from a hit compound to a clinical candidate is long and arduous. A key aspect of this journey is the characterization of the interaction between a potential drug molecule and its biological target. While binding affinity (KD), a measure of the strength of the interaction at equilibrium, is a crucial parameter, it does not tell the whole story.[4][5] Binding kinetics, which describes the rate at which a drug binds to its target (the association rate constant, ka or kon) and the rate at which it dissociates from the target (the dissociation rate constant, kd or koff), provides a more dynamic and insightful picture of the interaction.[6]
A compound's kinetic profile can significantly influence its pharmacological effect. For instance, a drug with a slow dissociation rate (a long residence time on the target) may exhibit a more prolonged duration of action in vivo. Conversely, a rapid association rate can be critical for drugs that need to act quickly. Therefore, a comprehensive understanding of binding kinetics is essential for optimizing drug efficacy and safety.
Section 2: The "How" - A Deep Dive into Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[7][8] In a typical SPR experiment, one of the interacting partners (the "ligand") is immobilized on a sensor chip surface, while the other partner (the "analyte") is flowed over the surface in a solution.[7] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[6][9]
The SPR Experiment: A Step-by-Step Protocol for Benchmarking N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
This protocol outlines a robust workflow for determining the binding kinetics of our small molecule of interest with a hypothetical protein target.
Step 1: Preparation and Quality Control of Reagents
-
Protein Target: Ensure the protein is pure and properly folded. The concentration should be accurately determined.
-
Small Molecule (Analyte): N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide should be of high purity. A stock solution in a suitable solvent (e.g., DMSO) should be prepared and serially diluted in the running buffer to the desired concentrations. It is crucial to ensure the final DMSO concentration is consistent across all analyte dilutions and the running buffer to minimize solvent effects.[10]
-
Buffers: Use a high-quality, filtered, and degassed running buffer. The buffer composition should be optimized to maintain the stability and activity of the protein target.
Step 2: Ligand Immobilization
The choice of which molecule to immobilize (ligand) and which to keep in solution (analyte) is a critical decision.[5] For small molecule-protein interactions, it is generally preferable to immobilize the protein. This is because the SPR signal is mass-dependent, and immobilizing the larger partner will result in a more significant signal change upon binding of the smaller analyte.[11][12]
-
Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins to a carboxymethylated dextran sensor surface (e.g., a CM5 chip). This involves activating the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the protein solution. Any remaining active esters are then deactivated.
-
Immobilization Level: Aim for a low to moderate immobilization level (typically a few hundred to a couple of thousand RU) to minimize potential artifacts such as mass transport limitation and steric hindrance.[4][13]
Step 3: Assay Development and Optimization
-
Scouting for Binding: Before performing a full kinetic analysis, it is advisable to perform a scouting experiment to confirm that the small molecule binds to the immobilized protein. This can be done by injecting a high concentration of the compound and observing the binding response.
-
Regeneration: Identify a regeneration solution that effectively removes the bound analyte from the ligand surface without damaging the immobilized protein. This is crucial for the reusability of the sensor surface.[6] Common regeneration solutions include low pH buffers (e.g., glycine-HCl) or high salt concentrations.
Step 4: Kinetic Analysis
-
Analyte Concentration Series: Prepare a series of at least five concentrations of the small molecule, typically spanning a range from 0.1 to 10 times the expected KD.[5] If the KD is unknown, a broader concentration range should be explored.
-
Injection Cycle: Each cycle consists of:
-
Baseline: Flow of running buffer over the sensor surface to establish a stable baseline.
-
Association: Injection of the analyte at a specific concentration to monitor the binding event.
-
Dissociation: Flow of running buffer to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Injection of the regeneration solution to remove any remaining bound analyte.
-
-
Data Collection: The SPR signal is recorded throughout the entire cycle, generating a sensorgram for each analyte concentration.
Step 5: Data Analysis
The collected sensorgrams are processed and analyzed to extract the kinetic rate constants.
-
Reference Subtraction: The data is typically "double-referenced" by subtracting the signal from a reference flow cell (to correct for bulk refractive index changes and non-specific binding) and the signal from a buffer-only injection (to correct for baseline drift).[13]
-
Model Fitting: The processed data is then globally fitted to a suitable binding model.[4][14] The simplest and most common model is the 1:1 Langmuir binding model, which assumes a reversible, one-to-one interaction.[6] The fitting algorithm calculates the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Quality of Fit: The quality of the fit should be assessed by visual inspection of the residuals (the difference between the fitted curve and the experimental data) and by statistical parameters such as the Chi-squared (χ²) value.[4]
Visualizing the SPR Workflow
Caption: A streamlined workflow for SPR-based kinetic analysis.
Section 3: The Alternatives - A Comparative Look at Other Kinetic Methodologies
While SPR is a powerful and widely used technique for studying binding kinetics, it is not the only option.[15][16][17] The choice of technology often depends on the specific research question, the nature of the interacting molecules, and available resources.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Label-free, real-time data, provides both kinetic and affinity information, high sensitivity.[7][8] | Requires immobilization of one partner which can affect its activity, potential for mass transport limitations and non-specific binding.[13][18] |
| Biolayer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip upon binding. | Label-free, real-time data, higher throughput than traditional SPR, less sensitive to bulk refractive index changes.[19][20] | Generally lower sensitivity than SPR, may not be suitable for very small molecules or low-affinity interactions.[20] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Label-free, in-solution measurement (no immobilization), provides a complete thermodynamic profile of the interaction.[17][20] | Lower throughput, requires larger amounts of sample, may not be suitable for very weak or very tight interactions.[20] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | In-solution measurement, low sample consumption, wide affinity range.[17] | Requires labeling of one of the binding partners, which can potentially interfere with the interaction.[17] |
Choosing the Right Tool for the Job
The decision of which technology to use for kinetic analysis is a critical one. The following diagram illustrates a simplified decision-making process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. sartorius.com [sartorius.com]
- 14. Kinetic models [sprpages.nl]
- 15. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xantec.com [xantec.com]
- 18. Artefacts [sprpages.nl]
- 19. news-medical.net [news-medical.net]
- 20. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide proper disposal procedures
As a Senior Application Scientist, I frequently consult on the lifecycle management of complex synthetic intermediates and active pharmaceutical ingredients (APIs). N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a highly specialized, lipophilic aromatic amide. Because it combines a biologically active acetamide moiety with a persistent naphthalene core, its disposal cannot be treated as routine organic waste.
Improper disposal risks severe aquatic toxicity and regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA). This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and high-temperature destruction of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and environmental stewardship.
Chemical Profile & Hazard Classification
Understanding the molecular causality behind a chemical's hazard profile is the first step in laboratory safety. The naphthalene core drives environmental persistence and aquatic toxicity[1], while the acetamide group introduces risks of hepatotoxicity and suspected carcinogenicity[2].
Table 1: Quantitative and Qualitative Hazard Profile
| Property / Classification | Detail | Mechanistic Rationale |
| Chemical Class | Substituted Naphthalene Acetamide | Highly lipophilic; capable of crossing biological membranes. |
| Primary Hazards | Suspected Carcinogen, Aquatic Toxin | Naphthalene bioaccumulates; acetamides can form reactive metabolites. |
| Satellite Accumulation Limit | 55 Gallons (Total) or 1 Quart (Acutely Toxic) | Regulatory maximum before mandatory EHS pickup is triggered[3]. |
| Incineration Temperature | > 1,000°C (1,832°F) | Required to thermally cleave the stable aromatic ring system[1]. |
| Spill Isolation Distance | 25 meters (75 feet) | Minimum safe perimeter for powdered airborne hazards[2]. |
Operational Safety & Handling Protocols
Before generating waste, strict operational controls must be established to minimize exposure and environmental release.
Step-by-Step Handling Methodology:
-
Engineering Controls: Always handle the compound in a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. The compound's powdered form poses a distinct inhalation risk.
-
Personal Protective Equipment (PPE): Don double nitrile gloves (minimum 5 mil thickness), a chemically resistant lab coat, and tightly fitting safety goggles. If handling large quantities of dry powder outside a hood, an N95 or P100 particulate respirator is mandatory.
-
Static Elimination: Because fine organic powders can pose a deflagration risk, use an anti-static weighing brush and ground all metal spatulas during mass transfer.
-
Solvent Compatibility: When preparing solutions, note that this compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Avoid strong oxidizing agents, which can react violently with the electron-rich naphthalene ring[2].
Waste Segregation & Disposal Procedures
Under no circumstances should N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide or its solutions be disposed of down the drain. Naphthalene derivatives are heavily regulated under the Clean Water Act due to their toxicity to aquatic ecosystems[1].
Step-by-Step Disposal Methodology:
-
Solid Waste Segregation: Collect all contaminated consumables (weighing boats, pipette tips, Kimwipes) in a designated, puncture-resistant polyethylene container. Label clearly as "Hazardous Solid Waste: Naphthalene Acetamide Derivative."
-
Liquid Waste Segregation: Segregate liquid waste into high-density polyethylene (HDPE) carboys. Crucial Step: Do not mix chlorinated solvent waste (e.g., DCM solutions) with non-chlorinated waste (e.g., DMSO/Methanol solutions). Mixing complicates the incineration process and drastically increases disposal costs.
-
Satellite Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment (spill trays) is used to capture potential leaks[3].
-
Institutional Transfer: Once the container is 90% full, or within 12 months of the first drop of waste, initiate a pickup request with your Environmental Health and Safety (EHS) department for off-site high-temperature incineration[3].
Spill Response & Decontamination
A self-validating safety system assumes that spills will happen and provides a deterministic pathway to mitigate them.
Spill response and disposal workflow for substituted naphthalene acetamide derivatives.
Spill Decontamination Rationale: When decontaminating a spill surface, water alone is insufficient due to the compound's lipophilicity. You must use a co-solvent system (e.g., 70% Isopropanol) followed by a surfactant (laboratory soap) to fully solubilize and lift the residue from the benchtop. All cleanup materials must be treated as acutely hazardous waste.
Mechanistic Rationale for Disposal Methods
Why is high-temperature incineration the only acceptable disposal route? The structural integrity of the naphthalene ring makes it highly resistant to standard microbial degradation in wastewater treatment plants. If released into the environment, these compounds bind tightly to soil and sediment, causing long-term ecological damage[1]. Rotary kiln incineration at temperatures exceeding 1,000°C ensures complete thermal oxidation of the carbon framework into CO₂ and H₂O, while nitrogen oxides (NOx) generated from the acetamide group are captured by the facility's emission scrubbers[2].
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene." Centers for Disease Control and Prevention (CDC).[Link]
-
New Jersey Department of Health. "Acetamide - Hazardous Substance Fact Sheet." NJ.gov.[Link]
-
Duke University Occupational and Environmental Safety Office (OESO). "Laboratory Chemical Waste Management Practices." Duke University.[Link]
Sources
Personal protective equipment for handling N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Handling novel chemical entities (NCEs) or uncharacterized active pharmaceutical ingredients (APIs) such as N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide requires a rigorous, self-validating safety framework. Because specific, long-term toxicological data (such as a complete Safety Data Sheet) is often unavailable for proprietary or newly synthesized intermediates, laboratory professionals must apply the precautionary principle.
As an Application Scientist, I have designed this protocol to synthesize regulatory compliance with field-proven chemical handling strategies. This guide provides the essential operational and logistical framework for safely managing this specific naphthalene derivative.
Hazard Assessment & Causality (The "Why")
To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the chemical structure of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide to predict its physical and toxicological behavior:
-
Lipophilicity & Transdermal Penetration: The core of this molecule is a highly lipophilic naphthalene ring. Lipophilic aromatic compounds can rapidly penetrate the lipid bilayer of human skin. If this compound is dissolved in permeation-enhancing organic solvents (e.g., DMSO or DMF) for biological assays, the solvent acts as a carrier, exponentially increasing the risk of systemic exposure.
-
Sensitization Potential: The molecule contains an acetamide moiety. Amides can occasionally act as haptens, binding to skin proteins and potentially triggering allergic contact dermatitis or respiratory sensitization upon repeated exposure.
-
Particulate Inhalation: Given its molecular weight and functional groups (a tertiary alcohol and an amide), this compound is almost certainly a crystalline or amorphous solid at room temperature. The primary acute exposure route during weighing and transfer is the inhalation of airborne micro-particulates.
Under the, employers must minimize exposure to hazardous chemicals through a combination of engineering controls, administrative practices, and PPE[1].
Quantitative PPE Selection Matrix
The following table summarizes the mandatory PPE required when handling this compound, grounded in [2].
| PPE Category | Specification / Material | Causality / Rationale | Replacement / Disposal Criteria |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Nitrile (8 mil) or Neoprene. | Nitrile provides excellent resistance to dry powders. If handling the compound in solvent, Neoprene offers broader chemical resistance against carrier solvents[2]. | Replace outer glove immediately if contaminated, or routinely after 2 hours of continuous use. |
| Eye/Face Protection | ANSI Z87.1 certified safety goggles (indirect venting). | Prevents ocular exposure to airborne dust. Indirect venting prevents solvent vapor intrusion[3]. | Clean with appropriate detergent post-use. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Protects against static-induced ignition of dust and prevents particulate accumulation on street clothing. | Launder lab coat weekly via certified service; do not wash at home. |
| Respiratory | N95/P100 respirator (if outside containment). | Mitigates inhalation of fine API dust. Note: Primary handling MUST occur in a fume hood. | Discard disposable respirators daily or if breathing resistance increases. |
Operational Workflows: A Self-Validating System
A safety protocol is only effective if it includes built-in verification steps. The following step-by-step methodologies ensure that every action is cross-checked before proceeding.
Protocol A: Donning PPE and Dry Powder Handling
-
Engineering Control Verification: Before initiating work, verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.
-
Donning Sequence: Wash hands thoroughly → Put on inner nitrile gloves → Put on lab coat → Don safety goggles → Put on outer gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate exposed skin at the wrists.
-
Static Mitigation (Critical Step): Naphthalene derivatives in powder form are prone to electrostatic repulsion, which can cause the powder to aerosolize unexpectedly. Use an anti-static weighing gun (e.g., Zerostat) on the receiving vessel, or use conductive, anti-static weighing boats.
-
Transfer Execution: Use a micro-spatula for transfers. Keep both the source vial and the receiving vessel deep within the fume hood (at least 6 inches behind the sash) to ensure maximum capture of any aerosolized dust.
Protocol B: Doffing PPE and Waste Disposal
Proper doffing prevents secondary contamination, a common vector for chemical exposure as outlined in [4].
-
Outer Glove Removal: While your hands are still inside the fume hood, carefully pinch the exterior of one outer glove at the wrist and peel it off inside-out to trap any residual API dust. Hold the removed glove in your gloved hand, slide a finger under the wrist of the remaining outer glove, and peel it off inside-out over the first glove.
-
Surface Decontamination: Wipe down the analytical balance and the hood surface with a solvent known to dissolve the compound (e.g., isopropanol or ethanol), followed by a secondary wipe with distilled water.
-
Final Doffing: Step away from the hood. Remove safety goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.
-
Waste Segregation: Place all contaminated gloves, weighing boats, and wipes into a clearly labeled, sealable "Hazardous Solid Waste - Naphthalene Derivatives" container. Do not mix with general biological or municipal waste[4].
Containment and PPE Decision Matrix
The specific controls required shift dynamically based on the state of the chemical and the scale of the operation.
Decision matrix for engineering controls and PPE selection based on physical state and scale.
References
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI).[Link]
-
National Institute for Occupational Safety and Health (NIOSH). "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention (CDC).[Link]
Sources
- 1. bard.edu [bard.edu]
- 2. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
